Azetidin-3-ol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWFCJXSQQHBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363837 | |
| Record name | Azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45347-82-8 | |
| Record name | Azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYAZETIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Azetidin-3-ol Hydrochloride from Benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a common and industrially relevant synthetic route for the preparation of azetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences from the readily available starting materials, benzylamine and epichlorohydrin. This document provides a comprehensive overview of the reaction pathway, detailed experimental protocols derived from published literature, and a quantitative summary of reaction parameters and yields.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride from benzylamine is typically achieved in a three-step sequence:
-
Ring Opening of Epichlorohydrin: Benzylamine is reacted with epichlorohydrin (2-(chloromethyl)oxirane) in a nucleophilic ring-opening reaction. This step forms the key intermediate, 1-(benzylamino)-3-chloropropan-2-ol.
-
Intramolecular Cyclization: The intermediate, 1-(benzylamino)-3-chloropropan-2-ol, undergoes an intramolecular nucleophilic substitution. The amino group displaces the chloride to form the four-membered azetidine ring, yielding 1-benzylthis compound.
-
Debenzylation and Salt Formation: The N-benzyl protecting group is removed from 1-benzylthis compound via catalytic hydrogenation. The resulting this compound is then treated with hydrochloric acid to afford the stable hydrochloride salt.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, compiled from various sources.
Table 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol (Intermediate)
| Parameter | Value | Reference |
| Benzylamine (molar eq.) | 1.16 | [1] |
| Epichlorohydrin (molar eq.) | 1.0 | [1] |
| Solvent | Water | [1][2] |
| Temperature | 0-5 °C | [1][2] |
| Reaction Time | 12-16 hours | [1][2] |
Table 2: Synthesis of 1-Benzylthis compound
| Parameter | Value | Reference |
| Base | Sodium Carbonate (Na₂CO₃) | [1][2] |
| Solvent | Acetonitrile (CH₃CN) | [1][2] |
| Temperature | 80-90 °C (Reflux) | [1] |
| Reaction Time | 12-16 hours | [1][2] |
| Yield | >86% | [2] |
Table 3: Synthesis of this compound Hydrochloride
| Parameter | Value | Reference |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | [1][2] |
| Hydrogen Source | H₂ gas | [1] |
| Solvent | Methanol or Tetrahydrofuran (THF) | [1][2] |
| Acid | 4mol/L HCl aqueous solution | [2] |
| Reaction Time | 8-20 hours | [1][2] |
| Yield | >90% | [2] |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound hydrochloride.
Synthesis of 1-Benzylthis compound
This two-step, one-pot procedure combines the initial ring-opening and subsequent cyclization.
Procedure:
-
Dissolve benzylamine (324 mmol) in water (450 mL) in a suitable reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 2-(chloromethyl)oxirane (epichlorohydrin, 280 mmol) to the cooled solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 16 hours.[1]
-
Isolate the crude product, 1-(benzylamino)-3-chloropropan-2-ol, by filtration.
-
Wash the filter cake with water (60 mL) and dry it under vacuum.
-
Dissolve the dried intermediate in acetonitrile (485 mL).
-
Add sodium carbonate (396 mmol) in portions to the solution.
-
Heat the mixture to 80-90 °C and stir under reflux for 16 hours.[1]
-
After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield 1-benzylthis compound.
Synthesis of this compound Hydrochloride
This procedure describes the debenzylation of 1-benzylthis compound and the subsequent formation of the hydrochloride salt.
Procedure:
-
Dissolve 1-benzylthis compound (e.g., 1163 g) in methanol (5.8 kg).[2]
-
Add a 4mol/L aqueous solution of HCl (1.8 L).[2]
-
Carefully add 10% Palladium on Carbon (35 g) to the mixture.[2]
-
Subject the reaction mixture to hydrogenation for 8 hours under a hydrogen atmosphere, monitoring for the complete consumption of the starting material.[2]
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound hydrochloride.
-
The crude product can be further purified by recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.
References
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Azetidin-3-ol, a strained four-membered heterocycle bearing a hydroxyl group, has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, combining the conformational rigidity of the azetidine ring with the reactive handle of a secondary alcohol, make it a valuable scaffold for the synthesis of novel therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights for its effective utilization in synthetic chemistry and drug design.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO | [1] |
| Molecular Weight | 73.09 g/mol | [1] |
| CAS Number | 45347-82-8 | [1] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 170.7 °C at 760 mmHg | [4] |
| Solubility | Soluble in water, DMSO, and methanol. | [2] |
Spectroscopic Data
Definitive spectroscopic data for the parent this compound is not extensively reported in publicly available literature. However, data for closely related derivatives provide valuable insights into its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of azetidine derivatives are well-documented. For the parent azetidine, the protons on the carbon atoms adjacent to the nitrogen typically appear as multiplets around 3.6 ppm and the other methylene protons around 2.3 ppm in CDCl₃. The carbon signals for these atoms appear around 47 ppm and 25 ppm, respectively. For this compound, the proton on the carbon bearing the hydroxyl group (C3) would be expected to appear further downfield, and its chemical shift would be sensitive to the solvent and concentration.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely appearing as broad peaks in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the methylene groups would be observed around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 73. Fragmentation would likely involve the loss of a hydrogen atom, a hydroxyl radical, or cleavage of the azetidine ring. The fragmentation pattern of the parent azetidine shows a prominent peak at m/z 28, corresponding to the loss of ethene and a hydrogen atom from the molecular ion. A similar ring fragmentation could be expected for this compound.
Reactivity of this compound
The reactivity of this compound is governed by the nucleophilicity of the nitrogen atom, the reactivity of the hydroxyl group, and the inherent strain of the four-membered ring. This trifecta of reactivity allows for a diverse range of chemical transformations.
N-Functionalization: Alkylation and Acylation
The secondary amine of the azetidine ring is readily functionalized through N-alkylation and N-acylation reactions, providing a convenient entry point for introducing various substituents.
N-Alkylation: N-alkylation can be achieved through various methods, including reductive amination and direct alkylation with alkyl halides. Reductive amination offers a controlled approach to introduce alkyl groups.
N-Acylation: N-acylation is a fundamental transformation for the synthesis of amides. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base.[5]
O-Functionalization: Alkylation and Acylation
The hydroxyl group at the C3 position provides another site for synthetic modification, allowing for O-alkylation and O-acylation to form ethers and esters, respectively.
O-Alkylation: O-alkylation can be performed using an alkyl halide in the presence of a base to deprotonate the hydroxyl group. For example, the synthesis of 3-methoxyazetidines has been reported.[6]
O-Acylation: O-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine.
Oxidation of the Hydroxyl Group
The secondary alcohol of this compound can be oxidized to the corresponding ketone, azetidin-3-one. This transformation is a key step in the synthesis of various functionalized azetidines. A common method for this oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride under mild conditions.[7]
Ring-Opening Reactions
The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions under both acidic and basic conditions. These reactions provide a pathway to linear 1,3-amino alcohols and their derivatives.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen is protonated, which activates the ring towards nucleophilic attack. This can lead to cleavage of the C-N bonds.[8]
Base-Catalyzed Ring Opening: While less common for simple azetidines, ring-opening can also be induced under basic conditions, particularly at elevated temperatures or with strong nucleophiles.
Experimental Protocols
Detailed experimental procedures for the functionalization of the parent this compound are not always readily available. The following protocols are representative examples adapted from procedures for similar substrates and should be optimized for specific applications.
General Protocol for N-Acylation of this compound
This procedure is adapted from a general method for the N-acylation of amines.[5]
-
Dissolve this compound: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA), to the solution.
-
Cool the Mixture: Cool the reaction mixture to 0 °C using an ice bath.
-
Add Acylating Agent: Slowly add the acyl chloride or acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Swern Oxidation of N-Boc-Azetidin-3-ol
This protocol is a general procedure for the Swern oxidation of a secondary alcohol.[7]
-
Prepare the Swern Reagent: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C. Slowly add a solution of DMSO (2.7 eq.) in DCM.
-
Add the Alcohol: After stirring for 5 minutes, add a solution of N-Boc-azetidin-3-ol (1.0 eq.) in DCM dropwise.
-
Stir: Stir the reaction mixture at -78 °C for 30 minutes.
-
Add Base: Add triethylamine (7.0 eq.) dropwise.
-
Warm to Room Temperature: Allow the reaction mixture to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique combination of a strained ring system, a nucleophilic nitrogen, and a reactive hydroxyl group provides a rich platform for the development of novel molecular architectures. A thorough understanding of its chemical properties and reactivity is paramount for its effective application in the design and synthesis of next-generation therapeutics. This guide serves as a foundational resource for researchers embarking on the use of this important synthetic intermediate.
References
- 1. scienceijsar.com [scienceijsar.com]
- 2. 3-Hydroxyazetidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Azetidin-3-ol: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to navigate the complexities of drug design. Among these, the azetidine motif, and specifically its functionalized derivative azetidin-3-ol, has emerged as a privileged scaffold. Its inherent conformational rigidity, favorable physicochemical properties, and synthetic tractability have positioned it as a valuable building block in the development of novel therapeutics targeting a range of diseases, from cancer to central nervous system disorders. This technical guide provides a comprehensive overview of this compound's role in medicinal chemistry, detailing its synthesis, applications, and the experimental methodologies crucial for its successful implementation in drug discovery programs.
The Azetidine Ring: A Desirable Component in Drug Design
The four-membered azetidine ring offers a unique combination of properties that make it an attractive component for drug candidates. Compared to more common saturated heterocycles like pyrrolidine and piperidine, the azetidine scaffold provides a more rigid framework, which can lead to improved binding affinity and selectivity for its biological target.[1] This rigidity helps to pre-organize the molecule in a conformation favorable for binding, reducing the entropic penalty upon interaction with a protein.
Furthermore, the presence of the nitrogen atom within the strained ring system can enhance aqueous solubility and introduce a key vector for molecular interactions. Azetidines are also recognized as versatile bioisosteres for other cyclic and planar moieties, offering a means to modulate pharmacokinetic properties and explore novel chemical space.[1] The introduction of a hydroxyl group at the 3-position, as in this compound, provides a convenient handle for further functionalization, allowing for the facile synthesis of diverse compound libraries.
Synthesis of this compound and its Derivatives
The construction of the strained azetidine ring requires specialized synthetic strategies. Several effective methods for the synthesis of this compound and its precursors have been developed, each with its own advantages.
A widely used precursor for many this compound derivatives is N-Boc-azetidin-3-ol. A general synthetic approach involves the cyclization of a protected 3-amino-1,2-propanediol derivative.
Key Synthetic Protocols
Protocol 1: Synthesis of 1-benzylthis compound [2]
This protocol describes a two-step one-pot synthesis of a key intermediate for various this compound derivatives.
-
Step 1: Epoxide Opening. To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) at 0–5 °C, 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added. The reaction mixture is stirred at this temperature for 16 hours.
-
Step 2: Cyclization. Upon completion of the reaction, the crude product is isolated by filtration, washed with water (60 mL), and dried in vacuo. The dried intermediate is then dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions. The mixture is heated to 80–90 °C and stirred for 16 hours under reflux. The product, 1-benzylthis compound, is then isolated and purified.
Protocol 2: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol) via N-Boc Protection [2]
This protocol details the protection of the azetidine nitrogen, a common step to enable further functionalization.
-
Procedure: 1-benzylthis compound is converted to tert-butyl 3-hydroxyazetidine-1-carboxylate through a reduction reaction to remove the benzyl group, followed by protection with di-tert-butyl dicarbonate (Boc₂O).
Protocol 3: Couty's Azetidine Synthesis [3]
This efficient method allows for the synthesis of a variety of enantiopure azetidines from β-amino alcohols.
-
General Procedure: The synthesis starts with readily available β-amino alcohols, which undergo chlorination followed by deprotonation to induce a 4-exo-trig ring closure, yielding the azetidine ring. This method is particularly useful for producing 2-cyano-azetidines, which are versatile building blocks.[3]
Applications of this compound in Medicinal Chemistry
The versatility of the this compound scaffold is evident in its application across various therapeutic areas and drug discovery platforms.
Linkers in Antibody-Drug Conjugates (ADCs) and PROTACs
This compound hydrochloride is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[4] ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of the ADC. This compound also serves as an alkyl chain-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[4]
Scaffolds for CNS-Focused Compound Libraries
The favorable physicochemical properties of the azetidine ring make it an ideal scaffold for the development of compound libraries targeting the central nervous system (CNS). The synthesis and diversification of densely functionalized azetidine ring systems have been described to generate a wide variety of fused, bridged, and spirocyclic ring systems with lead-like properties suitable for CNS drug discovery.[5]
Inhibitors of STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in various cellular processes, and its persistent activation is a hallmark of many human cancers.[6] Azetidine-based compounds have emerged as potent and selective inhibitors of STAT3.
A series of (R)-azetidine-2-carboxamide analogues have been developed that exhibit sub-micromolar potency against STAT3.[7] These compounds have been shown to be highly selective for STAT3 over other STAT family members, which is a critical feature for minimizing off-target effects.[6]
Table 1: In Vitro Potency of Azetidine-Based STAT3 Inhibitors [6][7][8]
| Compound | Target Domain | IC₅₀ (µM) | Selectivity Notes |
| Azetidine-Based H182 | SH2 | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 15.8 µM) |
| Azetidine-Based 5o | SH2 | 0.38 | Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 18 µM) |
| Azetidine-Based 8i | SH2 | 0.34 | Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 18 µM) |
| H172 (9f) | SH2 | 0.98 | Preferential inhibition of STAT3:STAT3 over STAT1:STAT3 (IC₅₀ of 3.4–8.3 μM) and much lower potency against STAT1:STAT1 (IC₅₀ > 15.8 μM) and STAT5:STAT5 (IC₅₀ > 19.1 μM) |
| H120 (8e) | SH2 | 1.75 | |
| H105 | SH2 | 2.07 |
STAT3 Signaling Pathway
The Janus kinase (JAK)/STAT3 pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation.[9] The binding of cytokines, such as IL-6, to their receptors activates associated JAKs, which in turn phosphorylate STAT3.[9] Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they act as transcription factors for target genes involved in oncogenesis.[10][11]
Inhibitors of MerTK
MerTK is a receptor tyrosine kinase that plays a role in immune suppression within the tumor microenvironment.[12] Inhibition of MerTK can enhance the anti-tumor immune response.[13] A series of pyrazinamide-based MerTK inhibitors bearing an azetidine-benzoxazole substituent have been developed.[13]
Table 2: In Vitro Potency of Azetidine-Based MerTK Inhibitors [12]
| Compound | Target | IC₅₀ (nM) | Cellular Assay EC₅₀ (nM) |
| Macrocyclic Analogue 3 | MerTK | < 100 | < 40 (phospho-MerTK) |
MerTK Signaling Pathway
MerTK is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[14] Ligand binding (e.g., Gas6, Protein S) induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/Akt and MAPK, which promote cell survival, proliferation, and migration.[14][15][16]
Antitumor Agents
Azetidine-containing analogues of the antitumor agent TZT-1027 have been synthesized and evaluated.[17] A conformational restriction strategy was employed, replacing the phenylethyl group of TZT-1027 with a 3-aryl-azetidine moiety.[18] These analogues exhibited potent antiproliferative activities.
Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [17]
| Compound | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| 1a | 2.2 | 2.1 |
| 1b (ortho-fluoro) | ~44-66 | ~42-63 |
| 1c (meta-fluoro) | ~44-66 | ~42-63 |
| 1e (para-chloro) | ~44-66 | ~42-63 |
| 1f (para-tert-butyl) | ~44-66 | ~42-63 |
| 1g (para-phenyl) | ~44-66 | ~42-63 |
Experimental Protocols
Protocol 4: General Workflow for the Synthesis and Screening of an Azetidine-Based Compound Library
This workflow outlines the key stages in the development of a focused library of compounds based on the this compound scaffold.
Protocol 5: General Procedure for Determining IC₅₀ Values of Kinase Inhibitors
This protocol outlines a common method for assessing the potency of kinase inhibitors, such as those targeting STAT3 or MerTK.[19][20][21][22][23]
-
1. Compound Preparation: Prepare a serial dilution of the test compound (e.g., azetidine-based inhibitor) in a suitable solvent, typically DMSO.
-
2. Kinase Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
3. Incubation: Add the serially diluted test compound to the wells containing the kinase reaction mixture. Include positive controls (no inhibitor) and negative controls (no enzyme). Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period to allow the enzymatic reaction to proceed.
-
4. Detection: Stop the kinase reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescence-based assay like ADP-Glo™).
-
5. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of the this compound scaffold, coupled with its demonstrated utility in targeting a diverse range of biological targets, ensures its continued prominence in drug discovery and development programs. As researchers continue to explore the full potential of this remarkable scaffold, we can anticipate the emergence of new and innovative medicines built upon the foundation of the this compound core.
References
- 1. [PDF] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents | Semantic Scholar [semanticscholar.org]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. courses.edx.org [courses.edx.org]
A Technical Guide to the Structural Analysis of Azetidin-3-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a cornerstone in medicinal chemistry, prized for its unique three-dimensional structure that can significantly enhance the physicochemical and pharmacological profiles of drug candidates.[1] As a four-membered nitrogen-containing heterocycle, the strained ring system imparts distinct conformational properties and reactivity.[2] Among its variants, azetidin-3-ol and its derivatives are of particular interest, serving as versatile intermediates and core components in a range of biologically active compounds, including treatments for cancer and neurodegenerative diseases.[3][4] Substitution at the 3-position is a key strategy for modulating biological activity, making a precise understanding of the three-dimensional atomic arrangement essential for rational drug design and structure-activity relationship (SAR) studies.[1]
This technical guide provides an in-depth overview of the primary analytical techniques for the structural elucidation of this compound derivatives. It includes a comparative analysis of crystallographic and spectroscopic methods, detailed experimental protocols, and tabulated quantitative data to support researchers in this field.
Core Structural Elucidation Techniques
The definitive structural confirmation of novel this compound derivatives relies on a combination of powerful analytical methods. While mass spectrometry provides elemental composition and NMR spectroscopy reveals the connectivity of atoms, single-crystal X-ray crystallography stands as the unparalleled gold standard for unambiguously determining the three-dimensional structure in the solid state.[5]
-
Single-Crystal X-ray Crystallography : This technique provides precise 3D atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions. It is the most definitive method for establishing the absolute stereochemistry and solid-state conformation of a molecule.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework and determining the connectivity of atoms.[5] Advanced techniques like NOESY can reveal through-space correlations, which helps in assigning relative stereochemistry.[6] Furthermore, the analysis of proton coupling constants (J-values) is crucial for differentiating between cis and trans isomers.[6]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) accurately determines the elemental formula of a compound by providing a precise mass of the molecular ion.[5][7] It is a fundamental first step in characterization.
Quantitative Structural Data
Quantitative data from structural analyses are critical for comparative studies and computational modeling. The following tables summarize key parameters for a selection of this compound derivatives from the literature.
Table 1: Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives
| Parameter | 3-Aryl-3-arylmethoxyazetidine (6a)[1] | 1,3,3-Trinitroazetidine[1] |
|---|---|---|
| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ |
| Formula Weight | 375.46 | 192.10 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.435(2) | 11.231(2) |
| b (Å) | 13.045(3) | 5.923(1) |
| c (Å) | 15.029(3) | 10.966(2) |
| β (°) | 108.08(3) | 109.43(3) |
| Volume (ų) | 1944.3(7) | 688.1(2) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.284 | 1.854 |
Analysis Note: The data highlights how bulky substituents at the C3-position, as seen in compound 6a, lead to a significantly larger unit cell volume, influencing the crystal lattice formation.[1]
Table 2: Spectroscopic Data of Selected 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)this compound Derivatives
| Compound | ¹H NMR (400 MHz, Solvent) δ (ppm) | High-Resolution Mass Spectrometry (m/z) |
|---|---|---|
| Parent this compound (in CDCl₃) | 8.47 (s, 1H), 7.39 (dd, 1H), 7.32 (d, 1H), 7.13-7.09 (m, 1H), 6.84-6.78 (m, 1H), 6.63-6.57 (m, 1H), 4.74-4.67 (m, 1H), 4.43-4.39 (m, 2H), 4.20-3.96 (br d, 2H), 2.50 (d, 1H)[7] | Formula: C₁₆H₁₂F₃IN₂O₂; Calculated: Not specified; Found: 449 (MH⁺)[7] |
| 3-(aminomethyl) deriv. (8) (in d₄-methanol) | 7.46 (dd, 1H), 7.35 (d, 1H), 7.30 (tr, 1H), 7.04 (dd, 1H), 6.62 (ddd, 1H), 4.14 (dd AB, 2H), 3.98 (dd AB, 2H), 3.07 (s, 2H)[7] | Formula: C₁₇H₁₅F₃IN₃O₂; Calculated: 478.02416; Found: 478.02417 (MH⁺)[7] |
| 3-[(ethylamino)methyl] deriv. (12) (in d₆-DMSO) | 8.57 (s, 2H), 7.58 (dd, 1H), 7.37 (d, 1H), 7.32 (tr, 1H), 7.18 (dd, 1H), 6.68 (ddd, 1H), 3.97 (dd AB, 2H), 3.79 (dd AB, 2H), 2.64 (s, 2H), 2.52 (q, 2H), 0.96 (t, 3H)[7] | Formula: C₁₉H₁₉F₃IN₃O₂; Calculated: 506.05538; Found: 506.05539 (MH⁺)[7] |
Table 3: ¹H-NMR Coupling Constants for Stereochemical Assignment in Azetidinols
| Isomer Type | Coupling Constant (J) | Significance |
|---|---|---|
| cis-Azetidinols | J H2-H3 and J H3-H4 ≈ 6.3 Hz[6] | Larger coupling constants are indicative of a cis relationship between adjacent protons on the azetidine ring.[6] |
| trans-Azetidinols | J H2-H3 and J H3-H4 ≈ 5.6 Hz[6] | Smaller coupling constants suggest a trans relationship.[6] |
Visualized Workflows
Visualizing the logical and experimental processes is key to understanding the workflow for structural analysis. The following diagrams, generated using Graphviz, outline these critical paths.
Logical Workflow for Structural Elucidation
The first diagram illustrates the decision-making process, highlighting how different analytical techniques provide complementary information to arrive at a definitive structure.
General Experimental Workflow
This diagram shows the typical progression from synthesis to final characterization, a common pathway in drug discovery and development.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from N-Boc-3-hydroxyazetidine[9]
This protocol describes a common deprotection step to yield the parent this compound.
-
Reaction Setup : To a stirred mixture of N-Boc-3-hydroxyazetidine (e.g., 500 mg, 2.89 mmol) in dichloromethane (DCM, 14 mL), add trifluoroacetic acid (TFA, 2.9 mL).
-
Reaction Execution : Stir the mixture at room temperature for 1 hour.
-
Workup : Concentrate the reaction mixture in vacuo to yield the crude product.
-
Storage : The resulting material can be dissolved in a solvent like DMF to create a stock solution for further use.
Protocol 2: Single-Crystal X-ray Crystallography[1][6]
This protocol outlines the standard procedure for determining the crystal structure of a compound.
-
Crystal Growth : Obtain high-quality single crystals of the purified azetidine derivative, typically by slow evaporation from a saturated solution (e.g., in ethyl acetate, hexane, or dichloromethane).[1]
-
Crystal Mounting : Select a suitable single crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection : Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[1][5] Direct a focused beam of monochromatic X-rays at the crystal.
-
Diffraction Measurement : Rotate the crystal and record the unique diffraction pattern produced as X-rays are diffracted by the atoms.[5]
-
Data Processing : Process the collected diffraction data to determine the unit cell dimensions, space group, and ultimately solve the 3D atomic structure.[5]
Protocol 3: High-Resolution Mass Spectrometry (HRMS)[6][8]
This protocol is for obtaining the precise mass and elemental formula.
-
Sample Preparation : Prepare a dilute solution of the purified compound.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source for analysis.[5]
-
Calibration : Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Analysis : Introduce the sample into the mass spectrometer and measure the exact mass of the molecular ion.
-
Data Interpretation : Use the exact mass to determine the most likely elemental formula for the compound.[5]
Conclusion
The structural analysis of this compound and its derivatives is a critical activity in modern drug discovery. A multi-faceted approach, leveraging the strengths of mass spectrometry, NMR spectroscopy, and X-ray crystallography, is essential for complete and unambiguous characterization. The workflows and protocols detailed in this guide provide a framework for researchers to systematically approach the synthesis and analysis of these valuable chemical entities, ultimately facilitating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 45347-82-8 [chemicalbook.com]
- 4. This compound CAS#: 45347-82-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile bioisostere have propelled its incorporation into a diverse array of bioactive molecules. This technical guide provides a comprehensive literature review of azetidine-containing compounds, with a focus on their synthesis, biological activities, and mechanisms of action, presented in a format tailored for researchers and drug development professionals.
The Rise of the Azetidine Moiety in Medicinal Chemistry
Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its exploration in drug discovery.[1][2] However, recent advancements in synthetic methodologies have unlocked access to a wide range of functionalized azetidines, leading to a surge in their investigation.[3][4] The rigid nature of the azetidine ring reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[5] Furthermore, the azetidine moiety serves as an effective bioisostere for other common rings in drug molecules, such as piperidine and pyrrolidine, often improving physicochemical properties like solubility and metabolic stability.[6]
Diverse Pharmacological Activities of Azetidine-Containing Molecules
The versatility of the azetidine scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][6]
Anticancer Activity
Azetidine-containing compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and cellular processes.
One of the most promising areas of investigation is the targeting of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers.[7][8] A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors, with some compounds exhibiting sub-micromolar inhibitory concentrations (IC50).[8]
Another important mechanism of anticancer action for azetidine derivatives is the disruption of microtubule dynamics. Analogs of the natural product TZT-1027, where a phenylethyl group is replaced by a 3-aryl-azetidine moiety, have shown excellent antiproliferative activities in the nanomolar range against various cancer cell lines.
Table 1: Anticancer Activity of Representative Azetidine-Containing Compounds
| Compound Class | Representative Compound(s) | Cancer Cell Line | IC50 | Target/Mechanism of Action | Reference(s) |
| STAT3 Inhibitor | 5a | (STAT3 DNA-binding) | 0.55 µM | STAT3 DNA-Binding Inhibition | [8] |
| STAT3 Inhibitor | 5o | (STAT3 DNA-binding) | 0.38 µM | STAT3 DNA-Binding Inhibition | [8] |
| STAT3 Inhibitor | 8i | (STAT3 DNA-binding) | 0.34 µM | STAT3 DNA-Binding Inhibition | [8] |
| STAT3 Inhibitor | 7g | MDA-MB-231 (Breast) | ~1.0-3.0 µM | STAT3 DNA-Binding Inhibition | [8] |
| TZT-1027 Analogue | Compound 1a | A549 (Lung) | 0.0022 µM | Microtubule Destabilizer | |
| TZT-1027 Analogue | Compound 1a | HCT116 (Colon) | 0.0021 µM | Microtubule Destabilizer | |
| 2-Azetidinone Derivative | Compound 12l | MCF-7 (Breast) | 0.01 µM | Microtubule Destabilizer | |
| 2-Azetidinone Derivative | Compound 12l | HT-29 (Colon) | 0.003 µM | Microtubule Destabilizer |
Central Nervous System (CNS) Activity
The rigid framework of the azetidine ring makes it an ideal scaffold for designing ligands that can interact with high specificity with targets in the central nervous system.
Azetidine derivatives have been successfully developed as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[9] By blocking the reuptake of the inhibitory neurotransmitter GABA, these compounds can potentiate GABAergic neurotransmission, a mechanism relevant to the treatment of epilepsy and other neurological disorders. Azetidin-2-ylacetic acid derivatives have shown high potency at GAT-1, with IC50 values in the low micromolar range.[9]
More recently, azetidine-containing compounds have been investigated as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[10][11][12] Inhibition of MAGL increases the levels of 2-AG, which has neuroprotective and anti-inflammatory effects, making these compounds promising candidates for the treatment of neurodegenerative diseases and inflammatory pain.[10][13]
Table 2: CNS Activity of Representative Azetidine-Containing Compounds
| Compound Class | Representative Compound | Target | Potency (IC50/Ki) | Therapeutic Area | Reference(s) |
| GABA Uptake Inhibitor | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 µM (IC50) | Neurological Disorders | [9] |
| GABA Uptake Inhibitor | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 µM (IC50) | Neurological Disorders | [9] |
| NMDA Receptor Ligand | L-trans-azetidine-2,3-dicarboxylic acid | NMDA Receptor | 10 µM (Ki) | Neurological Disorders | [14] |
| NMDA Receptor Ligand | L-trans-azetidine-2,3-dicarboxylic acid | NR1/NR2D | 50 µM (EC50) | Neurological Disorders | [14] |
| MAGL Inhibitor | Compound 6g | MAGL | - | Inflammatory Pain | [10] |
| MAGL Inhibitor | Compound 23 | MAGL | 80 nM (IC50) | Cancer, Neuroinflammation | [10] |
| MAGL Inhibitor | Compound 10 | MAGL | 4.2 nM (IC50) | Neurodegenerative Diseases | [12] |
| MAGL Inhibitor | Compound 15 | MAGL | 4.6 nM (IC50) | Neurodegenerative Diseases | [12] |
Antimicrobial and Antiviral Activity
The azetidine-2-one (β-lactam) ring is a well-established pharmacophore in antibacterial agents, most notably in the penicillin and cephalosporin families of antibiotics.[15] More recently, novel azetidinone derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. For instance, certain 2-oxo-azetidine derivatives have demonstrated good antibacterial activity against Staphylococcus aureus.[16]
In the realm of antiviral research, azetidine-containing nucleoside analogs have been explored for their potential to inhibit viral replication. Notably, 3'-azido-3'-deoxythymidine (AZT), a cornerstone of early HIV therapy, contains an azido-substituted tetrahydrofuran ring, and researchers have synthesized and evaluated azetidine-containing analogs as potential anti-HIV agents.[16][17][18][19]
Table 3: Antimicrobial and Antiviral Activity of Representative Azetidine-Containing Compounds
| Compound Class | Activity | Organism/Virus | Potency (MIC/EC50) | Reference(s) |
| 2-Oxo-azetidine derivative | Antibacterial | Staphylococcus aureus | Good activity | [16] |
| Quinolinedihydropyridine-azetidinone | Antibacterial | Various bacteria | Good activity | [20] |
| Azetidin-2-one derivative | Antitubercular | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL (MIC) | [20] |
| 1,3-(N,N'-dibenzyl)diamino-2-propanol derivative | Anti-HIV | HIV-1 | 0.1 - 1 µM (EC50) | [16][19] |
Other Therapeutic Areas
The therapeutic potential of azetidine-containing molecules extends beyond the areas highlighted above. For example, azetidinone derivatives of ferulic acid have been investigated as anti-inflammatory agents.[21] Additionally, azetidine derivatives have been developed as antagonists for G-protein coupled receptors such as the free fatty acid receptor 2 (FFA2), which is implicated in inflammatory responses.[22] However, it is important to note that some azetidine-containing compounds, such as the pyrimidine analogue azacitidine, have been associated with cardiac toxicity, necessitating careful evaluation of their safety profiles.[23][24][25]
Experimental Protocols
A critical aspect of drug discovery is the robust and reproducible biological evaluation of newly synthesized compounds. This section provides an overview of key experimental protocols frequently employed in the assessment of azetidine-containing bioactive molecules.
Synthesis of Azetidine Derivatives
The synthesis of the azetidine ring can be achieved through various strategies, including intramolecular cyclization, [2+2] cycloaddition (the Staudinger synthesis for β-lactams), and ring expansion of aziridines.[3][4][7]
In Vitro Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmchemsci.com [jmchemsci.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anti-HIV activity of steroidal prodrugs of 3'-azido-3'-deoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. New anti-HIV derivatives: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medwinpublishers.com [medwinpublishers.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cardiac failure in patients treated with azacitidine, a pyrimidine analogue: Case reports and disproportionality analyses in Vigibase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiac failure in patients treated with azacitidine, a pyrimidine analogue: Case reports and disproportionality analyses in Vigibase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry of 3-Substituted Azetidin-3-ols
The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] Specifically, 3-substituted azetidin-3-ols, which feature a chiral center at the C3 position, are of significant interest due to their three-dimensional architecture and potential for stereospecific interactions with biological targets. Control over the absolute and relative stereochemistry of these compounds is paramount for the development of potent and selective therapeutics. This guide provides a comprehensive overview of the stereoselective synthesis, analysis, and key applications of 3-substituted azetidin-3-ols.
Stereoselective Synthesis Strategies
The construction of stereochemically defined 3-substituted azetidin-3-ols often involves the stereoselective synthesis of an azetidin-3-one precursor, followed by diastereoselective reduction or addition of a substituent. Alternatively, direct cyclization methods that establish the C3 stereocenter are employed.
Gold-Catalyzed Oxidative Cyclization
A flexible and efficient method for synthesizing chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[2] This strategy leverages chiral sulfinamide chemistry to establish the stereocenter, which is then carried through the cyclization. The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions.[2] The reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion.[2] This method consistently produces chiral azetidin-3-ones with high enantiomeric excess.[2]
Oxidative Allene Amination
Another powerful technique is the oxidative amination of homoallenic sulfamates. This approach can yield densely functionalized, fused azetidin-3-ones with excellent diastereoselectivity (dr).[3][4] The key step involves the transfer of the axial chirality of the allene substrate to the central chirality of the azetidinone product during a facile rearrangement.[4] The regioselectivity of the initial aziridination is controlled by silyl substitution on the homoallenic sulfamate.[3]
Photochemical Cyclization
Direct synthesis of enantiomerically pure azetidin-3-ols can be achieved through the irradiation of aminoketones.[5] The diastereoselectivity and yields of this photochemical cyclization are dependent on the specific substitution pattern of the starting aminoketone.[5]
Catalytic Intramolecular Aminolysis of Epoxides
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) serves as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidin-3-ols.[6] This reaction proceeds in high yields and demonstrates good tolerance for various functional groups.[6]
Quantitative Data on Stereoselective Syntheses
The following tables summarize the quantitative outcomes of various stereoselective synthetic methods leading to 3-substituted azetidin-3-one precursors.
Table 1: Gold-Catalyzed Oxidative Cyclization of Chiral N-Propargylsulfonamides [2]
| Entry | R Group (at C2) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Phenyl | 85 | >98 |
| 2 | 4-MeO-Ph | 82 | >98 |
| 3 | Cyclohexyl | 75 | >98 |
| 4 | -(CH₂)₂CH=CH₂ | 78 | >98 |
| 5 | 4-Cl-Ph | 88 | >98 |
| 6 | -(CH₂)₂N₃ | 72 | >98 |
Data extracted from a study on gold-catalyzed synthesis of chiral azetidin-3-ones.[2]
Table 2: Oxidative Allene Amination for Fused Azetidin-3-ones [3]
| Substrate Diastereomer | Product Diastereomer Ratio (dr) |
|---|---|
| Diastereomer A | >19:1 |
| Diastereomer B | >19:1 |
This method demonstrates high stereocontrol, where a 1:1 mixture of substrate diastereomers results in a 1:1 mixture of product diastereomers, each with excellent diastereomeric purity.[3]
Experimental Protocols
General Protocol for Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones[2]
This two-step protocol involves the oxidation of a chiral N-propargylsulfinamide followed by gold-catalyzed cyclization.
Step A: Oxidation of N-propargylsulfinamide
-
Dissolve the chiral N-propargylsulfinamide (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure. The resulting crude N-propargylsulfonamide is typically used in the next step without further purification.
Step B: Gold-Catalyzed Oxidative Cyclization
-
To a solution of the crude N-propargylsulfonamide (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add a pyridine N-oxide derivative (e.g., 3,5-Cl₂-Pyridine N-oxide) (2.0 equiv).
-
Add the gold catalyst, such as [Ph₃PAuNTf₂] (5 mol%).
-
Heat the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral azetidin-3-one.
Protocol for La(OTf)₃-Catalyzed Intramolecular Aminolysis[6]
-
Prepare a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (0.2 M).
-
Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Stir the mixture under reflux and monitor the reaction's progress.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Add saturated aqueous NaHCO₃ to quench the reaction.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to obtain the corresponding azetidin-3-ol.
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for synthesizing and analyzing 3-substituted azetidin-3-ols.
Caption: General workflow for synthesis and analysis of chiral azetidin-3-ols.
Caption: Key steps in the gold-catalyzed synthesis of azetidin-3-ones.
Methods for Stereochemical Analysis
Determining the stereochemical purity (diastereomeric ratio and enantiomeric excess) of 3-substituted azetidin-3-ols is crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. Using a chiral stationary phase allows for the baseline separation of enantiomeric pairs, with the peak area ratio directly corresponding to the enantiomeric excess.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR can distinguish diastereomers, determining enantiomeric excess requires the use of chiral resolving agents. Chiral shift reagents (e.g., lanthanide complexes) or chiral derivatizing agents can be used to convert enantiomers into diastereomeric species that are distinguishable by NMR.[8]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.[2]
The azetidine ring is a privileged scaffold in modern drug discovery, and the ability to precisely control the stereochemistry at the C3 position of azetidin-3-ols opens new avenues for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[9][10]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. nbinno.com [nbinno.com]
Synthesis of Enantiopure Azetidin-3-ol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure azetidin-3-ol derivatives are crucial building blocks in medicinal chemistry and drug discovery. Their rigid four-membered ring structure imparts unique conformational constraints, making them valuable scaffolds for the design of novel therapeutics. The stereochemistry of the hydroxyl group and any substituents on the azetidine ring plays a pivotal role in determining the biological activity and pharmacological profile of the final compounds. This technical guide provides a comprehensive overview of the core strategies for the synthesis of these enantiopure derivatives, focusing on detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key synthetic workflows and pathways.
Core Synthetic Strategies
The synthesis of enantiopure this compound derivatives can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: This involves the creation of the chiral center at the C3 position during the formation of the azetidine ring or its precursor.
-
Chiral Resolution: This classic approach involves the separation of a racemic mixture of this compound derivatives.
-
Synthesis from the Chiral Pool: This strategy utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry.
This guide will focus on the most robust and widely employed asymmetric synthesis and chiral pool-based methods.
Asymmetric Synthesis via Azetidin-3-one Intermediates
A prevalent and versatile strategy for accessing enantiopure azetidin-3-ols involves a two-step process: the asymmetric synthesis of a chiral N-protected azetidin-3-one, followed by its diastereoselective reduction.
Gold-Catalyzed Oxidative Cyclization for Chiral Azetidin-3-one Synthesis
A powerful method for the synthesis of chiral azetidin-3-ones is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[1] This approach leverages the use of a chiral sulfinamide auxiliary to induce stereoselectivity.
Step 1: Synthesis of Chiral N-Propargylsulfinamide
-
To a solution of the propargylamine derivative (1.0 equiv) in an appropriate solvent such as dichloromethane (DCM), add a base like triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C and add a solution of (R)- or (S)-tert-butanesulfinyl chloride (1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral N-propargylsulfinamide.
Step 2: Oxidation to the Sulfonamide
-
Dissolve the chiral N-propargylsulfinamide (1.0 equiv) in DCM and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude sulfonamide, which is often used in the next step without further purification.
Step 3: Gold-Catalyzed Oxidative Cyclization
-
To a solution of the crude N-propargylsulfonamide (1.0 equiv) in 1,2-dichloroethane (DCE), add the oxidant, such as 2,6-dibromopyridine N-oxide (1.2 equiv).
-
Add the gold(I) catalyst, for example, BrettPhosAuNTf₂ (0.05 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC.
-
Upon completion, treat the reaction mixture with 1 N HCl and extract with DCM.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the enantiopure N-tert-butanesulfonylazetidin-3-one.[1]
Enantioselective Reduction of Azetidin-3-ones
The resulting chiral azetidin-3-ones can be reduced to the corresponding azetidin-3-ols with high diastereoselectivity. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.
This protocol is adapted for N-Boc-azetidin-3-one from a similar procedure for N-Boc-3-pyrrolidinone.[2]
-
Under an inert atmosphere (argon or nitrogen), cool a solution of N-Boc-azetidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) to -78 °C.
-
Add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in THF dropwise to the cooled solution.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 1.0 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Carefully quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiopure N-Boc-3-azetidinol.[2]
Quantitative Data for Asymmetric Synthesis via Azetidin-3-one
| Substrate (N-Propargylsulfonamide) | Gold Catalyst | Oxidant | Azetidin-3-one Yield (%) | ee (%) | This compound Yield (Reduction) (%) | dr | Reference |
| N-(1-phenylprop-2-yn-1-yl)-tert-butanesulfonamide | BrettPhosAuNTf₂ | 2,6-dibromopyridine N-oxide | 82 | >99 | ~95 (typical for CBS) | >95:5 | [1] |
| N-(1-cyclohexylprop-2-yn-1-yl)-tert-butanesulfonamide | BrettPhosAuNTf₂ | 2,6-dibromopyridine N-oxide | 75 | >99 | ~95 (typical for CBS) | >95:5 | [1] |
| N-(1-(4-chlorophenyl)prop-2-yn-1-yl)-tert-butanesulfonamide | BrettPhosAuNTf₂ | 2,6-dibromopyridine N-oxide | 78 | >99 | ~95 (typical for CBS) | >95:5 | [1] |
Photochemical Synthesis via Norrish-Yang Cyclization
The Norrish-Yang cyclization, an intramolecular hydrogen abstraction by an excited carbonyl group, provides a powerful and stereoselective route to functionalized azetidin-3-ols. This method often proceeds with high diastereoselectivity.[3][4]
This protocol is based on the synthesis of a highly functionalized azetidinol from a D-serine derived amino ketone.[3]
-
Prepare the enantiomerically pure α-amino ketone precursor from D-serine through a multi-step sequence.
-
Dissolve the amino ketone in an appropriate solvent (e.g., benzene or acetonitrile) in a quartz or borosilicate glass reaction vessel. The concentration is typically low (e.g., 0.01 M) to minimize intermolecular reactions.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes.
-
Irradiate the solution using a high-pressure mercury lamp with a suitable filter (e.g., Pyrex to cut off wavelengths below 290 nm) at room temperature.
-
Monitor the reaction progress by TLC or HPLC. Irradiation times can vary from several hours to days.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the enantiopure this compound derivative.[3]
Quantitative Data for Photochemical Synthesis
| Starting Amino Ketone | Solvent | Yield (%) | Diastereoselectivity | Reference |
| Derivative of D-serine | Benzene | 85 | Fully stereoselective | [3] |
| Chiral N-allyl perhydro-1,3-benzoxazine derivative | Acetonitrile | 60-75 | Moderate to good de | [4] |
| Chiral N-benzyl perhydro-1,3-benzoxazine derivative | Acetonitrile | 70-85 | Complete diastereoselectivity | [4] |
Synthesis from the Chiral Pool: D-Serine as a Precursor
Utilizing readily available chiral molecules like D-serine is an efficient strategy to synthesize enantiopure this compound derivatives. The inherent stereochemistry of the starting material is transferred to the final product through a series of chemical transformations.
A detailed, step-by-step protocol for the entire sequence is extensive. The following provides a conceptual outline of the key transformations involved, based on established synthetic methodologies.
-
Protection of D-Serine: The amino and carboxylic acid functionalities of D-serine are protected. For instance, the amino group can be protected as a Boc or Cbz group, and the carboxylic acid can be converted to a methyl or ethyl ester.
-
Formation of a Chiral Oxazolidine: The protected serine derivative is cyclized with an aldehyde or ketone (e.g., acetone or benzaldehyde) to form a chiral oxazolidine. This step locks the stereochemistry.
-
Reduction of the Ester: The ester group of the oxazolidine is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).
-
Activation of the Primary Hydroxyl Group: The newly formed primary alcohol is converted into a good leaving group, typically by tosylation (using TsCl and pyridine) or mesylation (using MsCl and triethylamine).
-
Intramolecular Cyclization: The protected amino group acts as a nucleophile, displacing the leaving group in an intramolecular Sₙ2 reaction to form the azetidine ring. This step is often promoted by a base.
-
Deprotection: The protecting groups on the nitrogen and the hydroxyl group (if protected) are removed to yield the final enantiopure this compound derivative.
Conclusion
The synthesis of enantiopure this compound derivatives is a well-developed field with several robust and reliable methods available to researchers. The choice of a particular synthetic strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials and reagents. The asymmetric synthesis of azetidin-3-ones followed by stereoselective reduction offers a versatile and highly enantioselective route. Photochemical methods provide an elegant approach, often with high stereocontrol. Finally, leveraging the chiral pool, particularly with precursors like serine, remains a valuable and efficient strategy. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of these important chiral building blocks for drug discovery and development.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective yang photocyclization reactions in solution. synthesis of enantiopure this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of the Azetidine Ring: A Technical Guide for Drug Discovery
Abstract
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar nature impart a unique three-dimensional character to molecules, influencing their pharmacological and pharmacokinetic properties. A thorough understanding of the conformational preferences of the azetidine ring is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of the azetidine ring, detailing the theoretical underpinnings of its structure, experimental and computational methodologies for its characterization, and the implications of its conformation on biological activity.
Introduction
The azetidine moiety is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[1] The conformational rigidity of the azetidine ring, compared to more flexible acyclic or larger heterocyclic systems, can reduce the entropic penalty upon binding to a biological target.[2] However, this rigidity is not absolute; the azetidine ring exists in a dynamic equilibrium of puckered conformations. The specific conformation adopted is influenced by the substitution pattern on both the nitrogen and carbon atoms of the ring.
This guide will delve into the critical aspects of azetidine conformational analysis, providing researchers, scientists, and drug development professionals with a comprehensive resource to aid in their discovery efforts.
Fundamentals of Azetidine Ring Conformation
The four-membered azetidine ring is not planar due to ring strain, which has been experimentally determined to be approximately 25.2 kcal/mol.[3] To alleviate this strain, the ring adopts a puckered conformation. This puckering can be described by a dihedral angle, with a value of 37° determined for the parent azetidine by gas-phase electron diffraction.[4] The puckered nature of the ring gives rise to two distinct substituent positions: axial and equatorial.
The interconversion between these puckered conformations occurs through a process of ring inversion, which involves a higher-energy planar transition state. The energy barrier to this inversion is a key parameter in understanding the conformational dynamics of the azetidine ring.
Quantitative Analysis of Azetidine Ring Puckering
The precise conformation of the azetidine ring can be quantified using various parameters, including dihedral angles and the degree of nitrogen pyramidality. The substitution pattern on the ring significantly influences these parameters.
| Compound/Parameter | Dihedral Angle (°) | Method | Reference |
| Azetidine | 37 | Gas-Phase Electron Diffraction | [4] |
| Neutral Fluorinated Azetidine (N-C-C-F) | 137.2 | Computational (DFT) | [5] |
| Charged Fluorinated Azetidine (N+-C-C-F) | 100.0 | Computational (DFT) | [5] |
| Non-fluorinated Control (N-C-C-H) | 102.3 | Computational (DFT) | [5] |
| Compound Class | Nitrogen Out-of-Plane Angle (Pyramidality) (°) | Method | Reference |
| Azetidine Amides | 7.1 - 18.9 | X-ray Crystallography | [1] |
Energy Barriers to Ring Inversion
Experimental Methodologies for Conformational Analysis
A combination of spectroscopic and analytical techniques is employed to elucidate the conformation of the azetidine ring in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of azetidines in solution.
Sample Preparation:
-
Solvent: A suitable deuterated solvent in which the compound is stable and soluble (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Concentration: Typically 5-20 mg/mL to ensure adequate signal-to-noise.
-
Purity: The sample should be of high purity to avoid interference from impurities.
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the chemical environment and coupling constants of protons. The magnitude of vicinal coupling constants (³JHH) can be related to dihedral angles through the Karplus equation, offering insights into the ring's pucker.
-
¹³C NMR: Provides information on the carbon skeleton. Chemical shifts are sensitive to the ring conformation.
2D NMR Spectroscopy (NOESY and ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial proximity of protons.[7][8]
-
Principle: These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of the number of bonds separating them.[9]
-
Application: The presence of cross-peaks between axial-axial, axial-equatorial, and equatorial-equatorial protons provides definitive evidence for their relative orientations and, consequently, the ring's conformation.
-
Key Parameters:
-
Mixing Time (tm): This is a critical parameter that needs to be optimized based on the molecular weight of the compound. For small molecules (MW < 600), a mixing time of 0.5-1.0 seconds is a good starting point for NOESY.[10] For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment.[7][8]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the azetidine ring's conformation in the solid state. This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static picture of the molecule's preferred conformation in the crystal lattice.
General Protocol:
-
Crystal Growth: Grow single crystals of the azetidine-containing compound, often by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Computational Methodologies for Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the conformational landscape of azetidine rings.
General Workflow:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the azetidine derivative.
-
Geometry Optimization: Optimize the geometry of each identified conformer to find the local energy minima on the potential energy surface.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Transition State Search: Locate the transition state for ring inversion to calculate the energy barrier. This is characterized by a single imaginary frequency corresponding to the ring inversion motion.
Recommended DFT Functionals and Basis Sets:
-
Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.[6]
-
B3LYP-D3: B3LYP with a dispersion correction, which is important for accurately modeling non-covalent interactions.[5]
-
M06-2X: A meta-hybrid GGA functional that performs well for main-group thermochemistry and kinetics.
-
-
Basis Sets:
-
Pople-style basis sets: 6-31G(d,p) is a good starting point for geometry optimizations, while larger basis sets like 6-311++G(2df,pd) can be used for more accurate single-point energy calculations.[11]
-
def2-SVP and def2-TZVP: Well-balanced basis sets that are commonly used in modern DFT calculations.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. cajmns.casjournal.org [cajmns.casjournal.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. NOESY and EXSY [chem.ch.huji.ac.il]
- 11. Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Azetidine Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain, conformational rigidity, and unique vectoral properties offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the chemical space of azetidine scaffolds, focusing on their synthesis, functionalization, and application in drug discovery, with a particular emphasis on their role as inhibitors of STAT3 and GABA transporters.
Physicochemical Properties and Bioisosteric Potential
The compact and rigid nature of the azetidine ring imparts distinct physicochemical properties compared to its larger saturated heterocyclic counterparts, such as pyrrolidine and piperidine. This makes it an attractive bioisostere for these more common fragments in drug design. The smaller ring size generally leads to increased polarity and aqueous solubility, while maintaining a three-dimensional character that can enhance binding to biological targets.[1][2]
Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine Scaffolds
| Property | Azetidine Derivative | Pyrrolidine Derivative | Key Considerations |
| pKa | Generally lower | Generally higher | The closer proximity of the nitrogen lone pair to the electron-withdrawing groups in the more strained ring can decrease basicity.[2] |
| logP | Generally lower | Generally higher | The increased polarity of the azetidine ring often leads to reduced lipophilicity.[1] |
| Aqueous Solubility | Generally higher | Generally lower | Higher polarity contributes to improved solubility, a key factor for bioavailability.[1] |
| Metabolic Stability | Often enhanced | Variable | The constrained conformation can shield metabolically susceptible sites from enzymatic degradation. |
Synthetic Strategies for Azetidine Scaffolds
The synthesis of the strained four-membered azetidine ring has historically been a challenge. However, recent advances have provided a range of efficient methodologies for the construction and functionalization of this valuable scaffold.
General Synthesis of 3-Substituted Azetidines
A common strategy for the synthesis of 3-substituted azetidines involves the intramolecular cyclization of a 1,3-difunctionalized propane precursor.
Experimental Protocol: Synthesis of N-Boc-3-iodoazetidine
-
Starting Material: N-Boc-azetidin-3-ol.
-
Step 1: Mesylation. To a solution of N-Boc-azetidin-3-ol (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir the reaction mixture at 0 °C for 1 hour.
-
Step 2: Work-up. Quench the reaction with water and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylate.
-
Step 3: Iodination. Dissolve the crude mesylate in acetone and add sodium iodide (3 equivalents). Reflux the mixture for 12 hours.
-
Step 4: Final Work-up. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-iodoazetidine.
Synthesis of Azetidin-2-ylacetic Acid Derivatives
Azetidine-2-carboxylic acid and its derivatives are crucial building blocks for various bioactive molecules. Photochemical modification of azetidine-2-carboxylic acids with alkenes provides a direct route to functionalized alkyl azetidines.
Experimental Protocol: Photochemical Alkylation of Azetidine-2-carboxylic Acid
-
Reaction Setup: In a borosilicate glass vial, combine N-Boc-azetidine-2-carboxylic acid (1 equivalent), an alkene (2 equivalents), a photocatalyst (e.g., an iridium-based complex, 2.5 mol%), and lithium hydroxide monohydrate (1.1 equivalents) in dimethylformamide (DMF) to a concentration of 0.2 M.
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring for 24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired alkylated azetidine product.
Azetidine Scaffolds in Drug Discovery: Case Studies
The unique structural features of azetidines have been successfully exploited in the development of potent and selective inhibitors for various biological targets.
Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.[3][4][5] Its aberrant activation is implicated in various cancers, making it a prime therapeutic target.[3][6] Azetidine-based compounds have emerged as a new class of potent and selective STAT3 inhibitors.[7][8][9]
Table 2: In Vitro Activity of Azetidine-Based STAT3 Inhibitors
| Compound | Target Domain | IC₅₀ (µM) vs STAT3 | Selectivity vs STAT1/STAT5 (IC₅₀ in µM) | Reference |
| 5a | SH2 | 0.52 | > 18 | [8][9] |
| 5o | SH2 | 0.38 | > 18 | [8][9][10] |
| 8i | SH2 | 0.34 | > 18 | [8][9][10] |
| H120 (8e) | SH2 | 1.75 - 2.07 | > 15.8 | [7] |
| H105 (8f) | SH2 | 1.75 - 2.07 | > 15.8 | [7] |
| H172 (9f) | SH2 | 0.38 - 0.98 | > 15.8 | [7] |
| H182 | SH2 | 0.38 - 0.98 | > 15.8 | [7][10] |
| Stattic | SH2 | 5.1 | Selective for STAT3 over STAT1 | [10] |
Experimental Protocol: STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Probe Preparation: A double-stranded DNA oligonucleotide probe containing the STAT3-specific binding site (e.g., a high-affinity sis-inducible element, hSIE) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: In a final volume of 20 µL, incubate recombinant human STAT3 protein with the ³²P-labeled probe in a binding buffer (containing, for example, 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, and 5% glycerol) in the presence of varying concentrations of the test inhibitor or DMSO vehicle control. The incubation is typically carried out at room temperature for 20-30 minutes.
-
Electrophoresis: Resolve the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the bands using a phosphorimager and quantify the band intensities to determine the extent of inhibition. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][11]
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.
Azetidine Derivatives as GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[12][13] GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[14][15] Inhibitors of GATs can prolong the inhibitory effect of GABA and are of interest for the treatment of neurological disorders such as epilepsy. Azetidine derivatives, as conformationally constrained GABA analogs, have shown promise as potent GAT inhibitors.[16]
Table 3: In Vitro Activity of Azetidine-Based GABA Uptake Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 | [16] |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 | [16] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 | [16] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 | [16] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 | [16] |
Experimental Protocol: GABA Uptake Assay
-
Cell Culture: Utilize a cell line stably expressing the GABA transporter of interest (e.g., GAT-1, GAT-3).
-
Assay Procedure: Seed the cells in a 96-well plate. On the day of the assay, wash the cells with an appropriate buffer (e.g., Krebs-Ringer-HEPES).
-
Inhibitor and Substrate Addition: Pre-incubate the cells with varying concentrations of the test azetidine derivative for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate Uptake: Add a solution containing [³H]GABA to each well to initiate the uptake.
-
Terminate Uptake: After a defined incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound and determine the IC₅₀ value.
GABAergic Synapse and Transporter Signaling
Caption: Simplified workflow of GABAergic neurotransmission and GAT inhibition by azetidine derivatives.
Conclusion
The azetidine scaffold represents a compelling and increasingly accessible building block in modern drug discovery. Its unique conformational and physicochemical properties offer medicinal chemists a powerful tool to design novel therapeutics with enhanced potency, selectivity, and drug-like attributes. The successful development of azetidine-based inhibitors for challenging targets like STAT3 and GABA transporters underscores the vast potential of this versatile scaffold. Continued exploration of the chemical space around the azetidine core, guided by a deep understanding of its synthetic accessibility and structure-activity relationships, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jebms.org [jebms.org]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. GABA transporter - Wikipedia [en.wikipedia.org]
- 16. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Azetidin-3-ones: A Technical Guide for Researchers and Drug Development Professionals
Introduction to the Azetidin-3-one Scaffold
Azetidin-3-ones, structural isomers of the well-known β-lactams (azetidin-2-ones), are strained four-membered nitrogen-containing heterocyclic ketones.[1] While not yet discovered in nature, their unique combination of ring strain and versatile functionality makes them highly valuable building blocks in medicinal chemistry and organic synthesis.[1][2] The azetidine ring system is a privileged motif in drug discovery, known to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[3] Consequently, the development of synthetic routes to and the exploration of the reactivity of azetidin-3-ones are of significant interest to the pharmaceutical industry for the creation of novel therapeutics.[4] This guide provides an in-depth overview of the core chemistry of azetidin-3-ones, focusing on their synthesis, reactivity, and application in drug development, with detailed experimental protocols and data presented for key transformations.
Synthesis of Azetidin-3-ones
The construction of the strained azetidin-3-one ring system can be challenging. Several synthetic strategies have been developed, with a strong emphasis on stereoselectivity, a critical aspect for the synthesis of chiral drug candidates.
Gold-Catalyzed Stereoselective Synthesis
A highly flexible and stereoselective method for the synthesis of chiral azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of alkynes.[1] This approach utilizes chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess.[5] The key step is an oxidative cyclization, where a reactive α-oxogold carbene is generated as an intermediate, which then undergoes an intramolecular N-H insertion to form the azetidine ring.[1] The use of a t-butanesulfonyl (Bus) protecting group is advantageous as it can be easily removed under acidic conditions.[5]
A variety of substituents at the 2-position are well-tolerated, leading to a range of functionalized azetidin-3-ones in good yields and excellent enantioselectivities.[1]
Table 1: Gold-Catalyzed Synthesis of 2-Substituted Azetidin-3-ones - Reaction Yields [1]
| Entry | R-Group at C2 | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexyl | 82 | >99 |
| 2 | n-Hexyl | 75 | >99 |
| 3 | 4-Pentenyl | 74 | >99 |
| 4 | 4-Chlorobutyl | 71 | >99 |
| 5 | 4-Azidobutyl | 80 | >99 |
| 6 | Phenyl | 72 | 98 |
| 7 | 2-Naphthyl | 78 | 99 |
Oxidative Allene Amination
Another stereocontrolled method for synthesizing densely functionalized, fused azetidin-3-ones is through oxidative allene amination.[2] This process involves the regioselective aziridination of a silyl-substituted homoallenic sulfamate, followed by a facile rearrangement initiated by an electrophilic oxygen source.[6] A key advantage of this method is the effective transfer of axial chirality from the allene to central chirality in the azetidin-3-one product with excellent diastereoselectivity.[2]
Table 2: Diastereoselective Rearrangement to Fused Azetidin-3-ones [6]
| Entry | Substrate | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Silyl-substituted methyleneaziridine 1 | >19:1 | 82 |
| 2 | Silyl-substituted methyleneaziridine 2 | >19:1 | 77 |
| 3 | Silyl-substituted methyleneaziridine 3 | >19:1 | 85 |
Other Synthetic Approaches
Other notable methods for the synthesis of azetidin-3-ones include:
-
Decomposition of α-amino-α′-diazo ketones: This is a reliable method but can be limited by competitive side reactions and the use of potentially explosive diazo compounds.[1]
-
4-exo-tet cyclizations of α-amino ketones: This represents another classical approach to the azetidin-3-one core.[1]
-
[2+2] Cycloaddition Reactions: While the Staudinger ketene-imine cycloaddition is famous for producing β-lactams (azetidin-2-ones), related [2+2] cycloadditions can be envisioned for the synthesis of the azetidin-3-one skeleton, for instance, through photochemical methods.[5][7]
Reactivity of the Azetidin-3-one Core
The reactivity of azetidin-3-ones is dominated by the interplay between the strained four-membered ring and the electrophilic carbonyl group. This allows for a diverse range of chemical transformations, making them versatile intermediates.
Reactions at the Carbonyl Group
The ketone functionality of azetidin-3-ones undergoes typical carbonyl chemistry, providing a handle for introducing molecular diversity.
-
Reduction: The carbonyl group can be readily reduced to a hydroxyl group using hydride reagents. For instance, sodium borohydride (NaBH₄) can be used to produce azetidin-3-ols.[6] More sterically demanding reducing agents like L-selectride can achieve high diastereoselectivity in the reduction of substituted azetidin-3-ones.[6]
-
Grignard and Organolithium Addition: The addition of organometallic reagents, such as Grignard reagents (RMgBr), to the carbonyl group allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents, leading to the formation of tertiary alcohols.[8]
Table 3: Diastereoselectivity of Carbonyl Addition Reactions
| Reaction | Reagent | Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Reduction | L-selectride | Fused TMS-azetidin-3-one | >19:1 | - | [6] |
| Reduction | NaBH₄ | Fused TBS-azetidin-3-one | - | 49 | [6] |
| Grignard Addition | Vinyl MgBr | Fused TMS-azetidin-3-one | >19:1 | - | [6] |
Ring-Opening Reactions
The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. This reactivity can be harnessed to synthesize linear, functionalized amine derivatives. For example, treatment with concentrated HCl can lead to the opening of the ring to yield functionalized amino alcohols.[6]
Application in Drug Discovery
Azetidin-3-one and its derivatives are valuable scaffolds and intermediates in drug discovery programs.[4] Their rigid, three-dimensional structure can be exploited to orient substituents in defined vectors, which is advantageous for optimizing binding interactions with biological targets. Furthermore, the azetidine motif can serve as a bioisosteric replacement for other commonly used groups, potentially improving a compound's pharmacokinetic profile.[8]
The general workflow for utilizing azetidin-3-ones in a drug discovery cascade often begins with the synthesis of a core scaffold, which is then elaborated into a library of diverse analogues for biological screening.
Experimental Protocols
General Procedure for the Gold-Catalyzed Oxidative Cyclization for the Synthesis of Chiral Azetidin-3-ones[1]
Materials:
-
Chiral N-propargylsulfonamide (1.0 equiv)
-
N-Oxide (e.g., 2,6-dibromopyridine N-oxide, 1.2-2.0 equiv)
-
Gold Catalyst (e.g., BrettPhosAuNTf₂, 0.04 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of the crude sulfonamide (generated via m-CPBA oxidation of the corresponding sulfinamide, approx. 0.3 mmol) in DCE (6 mL), add the N-oxide (0.36 mmol) and the gold catalyst (15.3 mg, 0.015 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 N HCl (15 mL).
-
Extract the mixture with DCM (2 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel flash chromatography (eluent: hexanes/ethyl acetate) to afford the desired chiral azetidin-3-one.
General Procedure for the Reduction of N-Boc-azetidin-3-one with Sodium Borohydride
Materials:
-
N-Boc-azetidin-3-one (1.0 equiv)
-
Sodium borohydride (NaBH₄, 1.0-1.5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-azetidin-3-one in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidin-3-ol, which can be further purified by column chromatography if necessary.
General Procedure for the Grignard Addition to N-Boc-azetidin-3-one
Materials:
-
N-Boc-azetidin-3-one (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-azetidin-3-one in anhydrous THF or Et₂O under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).
-
Add the Grignard reagent dropwise via syringe to the stirred solution.
-
Stir the reaction at the low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol product by flash column chromatography.
Spectroscopic Characterization of Azetidin-3-ones
The structural elucidation of azetidin-3-ones relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A key diagnostic feature is the strong carbonyl (C=O) stretching absorption. For a four-membered ring ketone, this band typically appears at a higher frequency compared to acyclic or larger ring ketones, often in the range of 1745-1785 cm⁻¹.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the azetidine ring typically appear in the range of δ 3.5-5.0 ppm. The protons adjacent to the carbonyl group (at C2 and C4) are deshielded and often appear as multiplets. For N-Boc protected azetidin-3-one, the methylene protons appear around δ 4.3 ppm.
-
¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region, typically around δ 200-210 ppm. The carbons of the azetidine ring usually resonate between δ 40-70 ppm. For N-Boc-2-phenylazetidine, the ring carbons appear at δ 25.6, 46.4, and 65.6 ppm.[11]
-
-
Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry can be complex. Common fragmentation pathways may include α-cleavage adjacent to the carbonyl group or the nitrogen atom, as well as ring-opening fragmentations.[12]
Conclusion
The chemistry of azetidin-3-ones is a rapidly evolving field with significant implications for medicinal chemistry and drug discovery. Their synthesis, particularly through stereoselective methods, provides access to a rich diversity of chiral building blocks. The predictable reactivity of the azetidin-3-one core allows for the strategic introduction of various functional groups, enabling the construction of complex molecular architectures. As our understanding of the synthesis and reactivity of this unique heterocyclic scaffold continues to grow, so too will its application in the development of next-generation therapeutics.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Protocols for N-Alkylation of Azetidin-3-ol: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the azetidin-3-ol core is a critical step in the synthesis of novel therapeutics and chemical probes. The nitrogen atom of the azetidine ring provides a key handle for introducing a diverse range of substituents, thereby modulating the pharmacological properties of the molecule. This document provides detailed application notes and protocols for the N-alkylation of this compound, covering several widely employed synthetic methodologies.
This guide outlines three primary strategies for the N-alkylation of this compound: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and the Mitsunobu reaction. Each section includes a general overview, a detailed experimental protocol, and a summary of quantitative data to facilitate comparison and selection of the most suitable method for a given synthetic challenge.
Direct N-Alkylation with Alkyl Halides
Direct alkylation of the this compound nitrogen is a straightforward and common method for introducing alkyl groups. The reaction typically proceeds via an SN2 mechanism, where the secondary amine of this compound acts as a nucleophile, displacing a halide from an alkyl halide. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.
A general workflow for this process is outlined below:
Quantitative Data for Direct N-Alkylation
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | Room Temp. | 12 | 85 |
| Ethyl bromoacetate | Et₃N | CH₂Cl₂ | 0 to Room Temp. | 4 | 78 |
| 1-bromo-4-fluorobenzene | NaH | DMF | 80 | 16 | 65 |
| Allyl bromide | K₂CO₃ | CH₃CN | 60 | 6 | 82 |
Experimental Protocol: N-Benzylation of this compound
-
To a solution of this compound hydrochloride (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-benzylthis compound.
Reductive Amination
Reductive amination is a versatile method for the N-alkylation of this compound, particularly for the introduction of substituted alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
The general scheme for reductive amination is depicted below:
Quantitative Data for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 16 | 92 |
| Cyclohexanone | NaBH(OAc)₃ | THF | Room Temp. | 24 | 88 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 18 | 95 |
| Acetone | NaBH₃CN, AcOH | MeOH | Room Temp. | 12 | 75 |
Experimental Protocol: Reductive Amination with Benzaldehyde
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane) to yield the N-benzylated product.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the N-alkylation of this compound, particularly when direct alkylation or reductive amination is challenging. In this reaction, the hydroxyl group of a suitable N-protected this compound is activated by a phosphine and an azodicarboxylate, allowing for substitution by a nitrogen nucleophile. This method is often used for the introduction of functionalities that can later be converted to a free amine. A common approach involves the use of phthalimide as the nitrogen source, followed by deprotection.
A simplified representation of the logical flow of a Mitsunobu reaction for N-functionalization is shown below:
Quantitative Data for Mitsunobu Reaction
| N-Protected this compound | Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-azetidin-3-ol | Phthalimide | PPh₃, DIAD | THF | 0 to RT | 12 | 80 |
| N-Cbz-azetidin-3-ol | Hydrazoic acid (from NaN₃) | PPh₃, DEAD | THF | 0 to RT | 8 | 75 (azide) |
Experimental Protocol: Mitsunobu Reaction with Phthalimide
-
To a solution of N-Boc-azetidin-3-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M), cool the mixture to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the N-phthalimido protected product.
-
Dissolve the purified intermediate in ethanol (0.2 M) and add hydrazine hydrate (4.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature, filter off the precipitate, and concentrate the filtrate.
-
Purify the crude product to yield the N-aminothis compound, which can be further functionalized.
These protocols provide a foundation for the N-alkylation of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Careful monitoring of the reaction progress and appropriate purification techniques are essential for successful synthesis.
Application Notes and Protocols for Azetidin-3-ol Derivatives in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Azetidin-3-ol derivatives have emerged as promising non-cleavable linkers in the design of novel ADCs. Their rigid, four-membered ring structure can impart favorable physicochemical properties, including increased stability and improved pharmacokinetic profiles.[1][2][3][4][5][6]
These application notes provide a comprehensive overview of the use of this compound derivatives in ADCs, including detailed, representative protocols for their synthesis and conjugation to antibodies, as well as methods for the characterization and evaluation of the resulting conjugates.
I. Synthesis of a Bifunctional this compound Linker
The synthesis of a bifunctional this compound linker is a prerequisite for its incorporation into an ADC. This process involves creating a derivative of this compound that possesses two distinct reactive moieties: one for conjugation to the cytotoxic payload and another for attachment to the monoclonal antibody. The following is a representative, multi-step protocol for the synthesis of such a linker.
Protocol 1: Synthesis of a Representative this compound Linker
This protocol outlines a hypothetical synthesis of an this compound linker functionalized with a maleimide group for antibody conjugation and a reactive ester for payload attachment.
Materials:
-
1-Boc-azetidin-3-ol
-
Maleimido-propionic acid N-hydroxysuccinimide ester
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Payload with a primary or secondary amine (e.g., a derivative of MMAE)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Step 1: Attachment of the Maleimide Moiety
-
Dissolve 1-Boc-azetidin-3-ol (1 equivalent) and maleimido-propionic acid N-hydroxysuccinimide ester (1.1 equivalents) in anhydrous DCM.
-
Add TEA (1.5 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to obtain the Boc-protected this compound maleimide linker.
-
-
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting product is the deprotected this compound maleimide linker.
-
-
Step 3: Payload Attachment
-
Dissolve the deprotected linker from Step 2 (1 equivalent) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add DSC (1.2 equivalents) and pyridine (2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the final bifunctional this compound linker-payload construct by preparative HPLC.
-
Diagram: Synthesis Workflow of a Bifunctional this compound Linker
Caption: Workflow for synthesizing a bifunctional this compound linker-payload conjugate.
II. Conjugation of this compound Linker-Payload to a Monoclonal Antibody
The conjugation of the linker-payload to the antibody is a critical step that requires careful control to achieve a desired drug-to-antibody ratio (DAR). The most common method for site-specific conjugation involves the reaction of a maleimide-functionalized linker with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.
Protocol 2: Antibody Reduction and Conjugation
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
This compound linker-payload with a maleimide group (from Protocol 1) dissolved in DMSO
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL), add a calculated amount of TCEP solution to achieve a molar excess (e.g., 2-5 equivalents) for partial reduction.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[7] This step reduces a controlled number of interchain disulfide bonds to generate free thiol groups.
-
Remove excess TCEP by buffer exchange using a desalting column or dialysis into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
-
Conjugation Reaction:
-
To the reduced antibody, add the this compound linker-payload solution (typically a 1.5 to 5-fold molar excess over the available thiol groups). The final DMSO concentration should ideally be below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[8]
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or protein A chromatography.[9]
-
Collect the protein-containing fractions corresponding to the ADC.
-
Concentrate the purified ADC and buffer exchange into a formulation buffer.
-
Diagram: ADC Conjugation Workflow
Caption: General workflow for the preparation of an antibody-drug conjugate.
III. Characterization of this compound Containing ADCs
Thorough characterization of the ADC is essential to ensure its quality, consistency, and to understand its structure-activity relationship. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and stability.
Table 1: Key Characterization Methods for ADCs
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | A relatively simple method to determine the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.[10] |
| Mass Spectrometry (MS) | Provides a more detailed analysis of the DAR distribution, showing the relative abundance of antibody species with different numbers of conjugated drugs.[6][11][12][13] | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Used to assess the presence of aggregates and fragments in the ADC preparation.[7] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | A qualitative method to assess the purity and integrity of the ADC under reducing and non-reducing conditions. | |
| Stability | Plasma Stability Assay | The ADC is incubated in plasma from different species (e.g., human, mouse, rat) over time to assess the stability of the linker and the rate of payload deconjugation.[8][14] |
| Thermal Stability Assay | Differential Scanning Calorimetry (DSC) or other methods can be used to assess the impact of conjugation on the thermal stability of the antibody.[15] |
IV. In Vitro and In Vivo Evaluation of ADCs
The efficacy and safety of the ADC must be evaluated through a series of in vitro and in vivo studies.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a standard method to assess the potency of the ADC against cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.
-
Diagram: General Mechanism of ADC Action
Caption: Simplified signaling pathway of ADC-induced cell death.
Table 2: Representative Data for ADC Characterization and Efficacy
Note: The following data is illustrative and not specific to an this compound containing ADC, as such data is not widely available in the public domain. It is intended to provide a template for data presentation.
| ADC Parameter | Value |
| Average DAR (by UV-Vis) | 3.8 |
| DAR Distribution (by MS) | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |
| Purity (by SEC) | >98% monomer |
| Plasma Stability (Human, 7 days) | >95% intact ADC |
| In Vitro Cytotoxicity (IC₅₀, Antigen-Positive Cells) | 0.5 nM |
| In Vitro Cytotoxicity (IC₅₀, Antigen-Negative Cells) | >1000 nM |
| In Vivo Efficacy (Tumor Growth Inhibition) | 85% at 3 mg/kg |
V. Conclusion
This compound derivatives offer a promising platform for the development of next-generation ADCs with enhanced stability and potentially improved therapeutic windows. The protocols and methods outlined in these application notes provide a comprehensive framework for the synthesis, conjugation, characterization, and evaluation of ADCs incorporating these novel linkers. While specific quantitative data for this compound containing ADCs is limited in publicly accessible literature, the provided methodologies, based on established principles of ADC development, will enable researchers to explore the full potential of this exciting class of linkers. Further research and development in this area are warranted to fully elucidate the advantages of this compound linkers in clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US3668196A - 3-azetidinols - Google Patents [patents.google.com]
- 4. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
Application of Azetidin-3-ol in PROTAC Linker Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Azetidin-3-ol and its derivatives are increasingly utilized as rigid and versatile building blocks in the synthesis of PROTAC linkers. The four-membered azetidine ring can impart favorable properties to the linker, such as improved solubility and metabolic stability, while providing a defined spatial orientation for the two ligands. This application note provides a detailed overview and experimental protocols for the incorporation of this compound into PROTAC linkers.
Core Concepts in this compound-based PROTAC Linker Synthesis
The synthesis of PROTACs containing an this compound moiety in the linker typically involves a modular approach. The this compound can be incorporated into either the E3 ligase ligand-linker conjugate or the POI ligand-linker conjugate before the final coupling step. A common strategy involves the initial reaction of a protected or unprotected this compound with a precursor of the E3 ligase ligand, followed by further linker elaboration and final conjugation to the POI ligand.
Key reactions for incorporating this compound and building the linker include:
-
Nucleophilic Substitution: The hydroxyl group of this compound can act as a nucleophile, or it can be converted into a better leaving group to react with a nucleophilic E3 ligase or POI ligand precursor. Conversely, the secondary amine of the azetidine ring can be used as a nucleophile.
-
Amide Bond Formation: The azetidine moiety can be part of a diamine linker, where one of the amino groups is used for amide bond formation with a carboxylic acid-functionalized E3 ligase or POI ligand.
-
Click Chemistry: An this compound-containing linker can be functionalized with an azide or alkyne group for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a corresponding alkyne or azide-functionalized binding partner.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving the use of this compound in PROTAC linker synthesis.
Protocol 1: Synthesis of an E3 Ligase Ligand-Azetidin-3-ol Conjugate
This protocol describes the synthesis of a key intermediate where this compound is conjugated to a fluorinated isoindoline-1,3-dione, a common precursor for Cereblon (CRBN) E3 ligase ligands.[1]
Reaction Scheme:
Caption: Synthesis of an E3 Ligase Ligand-Azetidin-3-ol Intermediate.
Materials and Reagents:
-
2-(2,6-dioxo-3-piperidyl)-5-fluoro-isoindoline-1,3-dione
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Water
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of 2-(2,6-dioxo-3-piperidyl)-5-fluoro-isoindoline-1,3-dione (1.0 eq) and this compound (1.03 eq) in DMA, add DIPEA (2.94 eq) at room temperature.
-
Stir the reaction mixture at 120 °C for 1 hour.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2,6-dioxo-3-piperidyl)-5-((3-hydroxyazetidin-1-yl)isoindoline-1,3-dione.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Product Yield | Purity | Reference |
| 2-(2,6-dioxo-3-piperidyl)-5-fluoro-isoindoline-1,3-dione | This compound | DMA | DIPEA | 120 °C | 1 h | Not reported | >95% | [1] |
Protocol 2: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol outlines a general method for the final coupling of an E3 ligase ligand-linker intermediate with a POI ligand-linker intermediate via amide bond formation. This can be adapted for intermediates containing the this compound moiety.
Experimental Workflow:
Caption: General Workflow for PROTAC Synthesis via Amide Coupling.
Materials and Reagents:
-
E3 ligase ligand-linker-carboxylic acid (containing the this compound moiety)
-
POI ligand-linker-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the E3 ligase ligand-linker-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the POI ligand-linker-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable building block for the synthesis of PROTAC linkers, offering a degree of rigidity and favorable physicochemical properties. The synthetic protocols outlined in this application note provide a foundation for the incorporation of this versatile moiety into novel PROTAC designs. The modular nature of PROTAC synthesis, combined with robust and well-established chemical reactions, allows for the systematic exploration of linker architecture to optimize the degradation potency and selectivity of these promising therapeutic agents. Further research into novel azetidine-based linkers will undoubtedly continue to advance the field of targeted protein degradation.
References
Application Notes and Protocols: Synthesis of 3-Aryl-3-Sulfanyl Azetidines from Azetidin-3-ols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of 3-aryl-3-sulfanyl azetidines, valuable motifs for drug discovery, from readily available azetidin-3-ols. The described method utilizes a mild and efficient iron-catalyzed thiol alkylation.
Introduction
3-Aryl-3-sulfanyl azetidines represent a class of small heterocyclic compounds with significant potential in medicinal chemistry.[1] Their unique three-dimensional structure and the presence of both aryl and sulfanyl groups make them attractive scaffolds for the development of novel therapeutic agents. This document outlines a robust and high-yielding synthesis of these compounds via an iron-catalyzed reaction between N-Cbz protected 3-aryl-azetidin-3-ols and various thiols. The reaction proceeds through a stabilized azetidine carbocation intermediate and is catalyzed by the inexpensive and readily available iron(III) chloride (FeCl₃).[1][2]
Reaction Principle
The core of this synthetic strategy is the Fe-catalyzed alkylation of thiols with 3-arylazetidin-3-ols.[1] The reaction is believed to proceed via the formation of an azetidine carbocation, which is stabilized by the presence of an electron-donating aromatic group at the 3-position. The N-Cbz protecting group is crucial for the reactivity.[1][3][4][5] A wide range of thiols, including benzylic, alkyl, and aromatic thiols, can be successfully employed, providing access to a diverse library of 3-aryl-3-sulfanyl azetidines.[1] Similarly, various 3-aryl-azetidin-3-ols with electron-donating substituents on the aryl ring are suitable substrates.[1][2]
Experimental Workflow
The general workflow for the synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols is depicted below.
Caption: General experimental workflow for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines.
Tabulated Data: Synthesis of Representative 3-Aryl-3-Sulfanyl Azetidines
The following table summarizes the isolated yields for the synthesis of various 3-aryl-3-sulfanyl azetidines from different N-Cbz-3-aryl-azetidin-3-ols and thiols.
| Entry | Azetidin-3-ol Aryl Group | Thiol | Product | Yield (%) |
| 1 | 4-Methoxyphenyl | Benzyl mercaptan | Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate | 95 |
| 2 | 4-(Benzyloxy)phenyl | Benzyl mercaptan | Benzyl 3-(benzylthio)-3-(4-(benzyloxy)phenyl)azetidine-1-carboxylate | 98 |
| 3 | 4-((tert-Butyldimethylsilyl)oxy)phenyl | Benzyl mercaptan | Benzyl 3-(benzylthio)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)azetidine-1-carboxylate | 99 |
| 4 | o-Tolyl | Benzyl mercaptan | Benzyl 3-(benzylthio)-3-(o-tolyl)azetidine-1-carboxylate | 92 |
| 5 | Benzo[d][1][2]dioxol-5-yl | Benzyl mercaptan | Benzyl 3-(benzylthio)-3-(benzo[d][1][2]dioxol-5-yl)azetidine-1-carboxylate | 96 |
| 6 | 3,4,5-Trimethoxyphenyl | 4-Methoxybenzyl mercaptan | Benzyl 3-((4-methoxybenzyl)thio)-3-(3,4,5-trimethoxyphenyl)azetidine-1-carboxylate | 85 |
| 7 | 4-Methoxyphenyl | 4-Acetamidothiophenol | Benzyl 3-((4-acetamidophenyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate | 82 |
| 8 | 1H-Indol-5-yl | Benzyl mercaptan | Benzyl 3-(benzylthio)-3-(1H-indol-5-yl)azetidine-1-carboxylate | 97 |
Data sourced from The Journal of Organic Chemistry, 2019.[1][2]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-3-Sulfanyl Azetidines [1]
To a solution of the appropriate thiol (2.0 equivalents) and iron(III) chloride (0.075 equivalents) in toluene (1.0 mL per 0.5 mmol of azetidinol), the N-Cbz-3-aryl-azetidin-3-ol (1.0 equivalent) is added. The reaction mixture is stirred at the specified temperature (typically 40-80 °C) for the indicated time (typically 15-39 hours). Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-3-sulfanyl azetidine.
Protocol 2: Synthesis of Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate [1]
To a solution of benzyl mercaptan (124 mg, 1.00 mmol) and FeCl₃ (6.1 mg, 0.0375 mmol) in toluene (1.0 mL), benzyl 3-hydroxy-3-(4-methoxyphenyl)azetidine-1-carboxylate (156 mg, 0.50 mmol) was added. The reaction mixture was stirred at 40 °C for 15 hours. The reaction was then quenched with saturated aqueous NaHCO₃ (10 mL). The layers were separated, and the aqueous portion was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic extracts were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to yield the product.
Protocol 3: Synthesis of Benzyl 3-((4-acetamidophenyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate [2]
Azetidinol 1 (78.0 mg, 0.25 mmol) was added to a solution of FeCl₃ (3.0 mg, 0.01875 mmol) and N-4-sulfanylphenyl-acetamide (84.0 mg, 0.50 mmol) in toluene (0.5 mL). The reaction mixture was stirred at 80 °C for 39 h, then quenched with saturated aqueous NaHCO₃ (10 mL). The layers were separated, and the aqueous portion was extracted with CH₂Cl₂ (3 × 10 mL). The organic extracts were combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
Proposed Reaction Mechanism
The iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols is proposed to proceed through the formation of a key azetidine carbocation intermediate.
Caption: Proposed mechanism for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines.
Conclusion
The iron-catalyzed reaction of N-Cbz-3-aryl-azetidin-3-ols with a variety of thiols provides a direct and efficient route to 3-aryl-3-sulfanyl azetidines.[1] This method is characterized by its mild reaction conditions, high yields, and broad substrate scope, making it a valuable tool for the synthesis of novel chemical entities for drug discovery programs.[1][4] The resulting azetidine sulfides can be further functionalized, expanding their utility as versatile building blocks in medicinal chemistry.[1]
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols [spiral.imperial.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of 1-Benzhydrylazetidin-3-ol: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 1-benzhydrylazetidin-3-ol, a key intermediate in the development of various pharmaceutical compounds. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive guide to a high-yield, one-pot, and chromatography-free synthesis process.
Abstract
1-Benzhydrylthis compound is a valuable building block in medicinal chemistry. This document outlines an efficient and scalable one-pot synthesis method starting from benzhydrylamine and epichlorohydrin. The protocol detailed below is designed to minimize impurities and maximize yield, achieving a purity of over 99% without the need for column chromatography.[1] This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
The azetidine ring is a significant structural motif in a variety of biologically active molecules. In particular, 1-benzhydrylthis compound serves as a crucial intermediate in the synthesis of several therapeutic agents. The protocol described herein is an improved method that is both high-yielding (approximately 80%) and scalable, making it suitable for both laboratory and industrial applications.[1]
Reaction Scheme
Caption: Reaction scheme for the one-pot synthesis of 1-benzhydrylthis compound.
Experimental Protocols
One-Pot Synthesis of 1-Benzhydrylthis compound
This protocol is adapted from an improved, high-yield process.
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropyl alcohol (IPA) or Ethanol
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Initial Reaction: Charge the flask with benzhydrylamine and the chosen solvent (IPA or ethanol).
-
Addition of Epichlorohydrin: While stirring, slowly add epichlorohydrin to the mixture. The molar ratio of benzhydrylamine to epichlorohydrin can be varied to optimize the yield (see Table 1).
-
Reaction to Intermediate: Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours) to form the intermediate, 3-chloro-1-(diphenylmethylamino)-2-propanol.
-
Cyclization: To the reaction mixture, add a suitable base such as N,N-Diisopropylethylamine (DIPEA).
-
Heating: Heat the reaction mixture to reflux (approximately 90°C) and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Purification (Chromatography-Free):
-
The crude product can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., acetone and petroleum ether).
-
Allow the solution to cool slowly to induce crystallization.
-
Alternatively, trituration with a solvent in which the product is insoluble but impurities are soluble can be employed.
-
For the hydrochloride salt, crystallization can be achieved by cooling a concentrated solution to 0°C and washing the resulting crystals with cold ethyl acetate.[2]
-
-
Drying: Collect the purified crystals by filtration and dry them under vacuum.
Data Presentation
The following table summarizes the results from various reaction conditions, highlighting the impact of the molar ratio of reactants on the final product yield and purity.
| Benzhydrylamine (mol) | Epichlorohydrin (mol) | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | 1.3 | Methanol | 75.10 | 99.8 | Chinese Patent CN104356040A |
| 1 | 1 | Ethanol | 65.05 | 99.5 | Chinese Patent CN104356040A |
| - | - | - | 80 | 99.3 | Org. Process Res. Dev. 2010, 14, 4, 931–935[1] |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 1-benzhydrylthis compound.
Characterization Data
-
Appearance: White to off-white solid.
-
Melting Point: 75.0 to 79.0 °C (for the free base).[3]
-
1H NMR (CDCl3, δ): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[4] Note: This spectrum is for the oxidized product, 1-benzhydrylazetidin-3-one, but provides an indication of the expected signals for the benzhydryl and azetidine protons.
-
Purity: Typically >99% as determined by HPLC.
Safety Information
-
It is recommended to handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent used.
This detailed protocol and the accompanying data are intended to facilitate the efficient and safe synthesis of 1-benzhydrylthis compound for research and development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: N-Functionalization of Azetidin-3-ol with Cyclopropanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-sulfonylation of azetidin-3-ol with cyclopropanesulfonyl chloride, yielding 1-(cyclopropanesulfonyl)this compound. This compound is a valuable building block in medicinal chemistry, incorporating the rigid azetidine scaffold and the metabolically stable cyclopropyl group.
Introduction
The azetidine ring is a sought-after motif in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to lead compounds. The N-functionalization of the azetidine core allows for the exploration of diverse chemical space. The cyclopropyl group is also a key pharmacophore, known to enhance potency and metabolic stability in drug candidates. This protocol details the synthesis of 1-(cyclopropanesulfonyl)this compound, a key intermediate for the development of novel therapeutics.
Reaction Scheme
The synthesis proceeds via a standard N-sulfonylation reaction. This compound, as a free base, reacts with cyclopropanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to afford the desired N-functionalized product.
Caption: Reaction scheme for the N-sulfonylation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(Cyclopropanesulfonyl)this compound
This protocol describes the synthesis of 1-(cyclopropanesulfonyl)this compound from this compound and cyclopropanesulfonyl chloride.
Materials:
-
This compound
-
Cyclopropanesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2-1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(cyclopropanesulfonyl)this compound as a solid.
Data Presentation
Table 1: Physicochemical Properties of 1-(Cyclopropanesulfonyl)this compound
| Property | Value |
| CAS Number | 1187594-22-4 |
| Molecular Formula | C6H11NO3S |
| Molecular Weight | 177.22 g/mol |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data for 1-(Cyclopropanesulfonyl)this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): 4.70-4.60 (m, 1H), 4.20-4.10 (m, 2H), 3.85-3.75 (m, 2H), 2.50-2.40 (m, 1H), 1.20-1.10 (m, 2H), 0.95-0.85 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): 65.8, 55.2, 30.1, 6.2. |
| Mass Spectrometry (ESI-MS) | m/z: 178.0 [M+H]⁺ |
Note: The NMR data presented are typical expected values and may vary slightly based on experimental conditions and solvent.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-(cyclopropanesulfonyl)this compound.
Caption: General experimental workflow for the synthesis.
Applications in Drug Discovery
1-(Cyclopropanesulfonyl)this compound is a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The hydroxyl group can be further functionalized, for example, through oxidation to the corresponding ketone or by etherification or esterification. The N-cyclopropanesulfonyl group provides a stable, polar moiety that can engage in hydrogen bonding interactions with biological targets. This scaffold is particularly relevant for the development of inhibitors for kinases and other enzyme targets where the unique vectoral projection of substituents from the azetidine ring can be exploited to achieve high potency and selectivity.
Application Notes and Protocols for the Hydroxylation of N-Substituted Azetidines using Sphingomonas sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of hydroxyl groups into nitrogen-containing heterocyclic compounds is a critical transformation in medicinal chemistry, often leading to improved pharmacological properties. Azetidines, four-membered nitrogen-containing rings, are valuable scaffolds in drug discovery. The regio- and stereoselective hydroxylation of N-substituted azetidines to produce 3-hydroxyazetidines is a synthetically challenging task. Whole-cell biocatalysis using the bacterium Sphingomonas sp. offers a practical and efficient solution for this transformation. This microorganism exhibits high activity and excellent regioselectivity in the hydroxylation of various N-substituted azetidines, providing a green and scalable alternative to traditional chemical methods.
Sphingomonas sp., particularly the HXN-200 strain, has been shown to effectively catalyze the hydroxylation of N-substituted azetidines to their corresponding 3-hydroxy derivatives with high yields.[1][2][3] The biocatalyst can be used as frozen and thawed cells or even as rehydrated lyophilized cells, enhancing its practicality for synthetic applications.[1][2][3] The enzyme responsible for this transformation has been identified as a cytochrome P450 monooxygenase from the CYP153 family, designated as P450pyr (CYP153A7).[2][4][5]
Data Presentation
The following tables summarize the quantitative data for the hydroxylation of various N-substituted azetidines and related compounds using Sphingomonas sp. HXN-200.
Table 1: Hydroxylation of N-Substituted Azetidines by Sphingomonas sp. HXN-200 [1][2][3]
| Substrate | Product | Yield (%) | Product Concentration (g/L) |
| N-tert-Butoxycarbonylazetidine | N-tert-Butoxycarbonyl-3-hydroxyazetidine | 91 | 2.0 |
| N-Benzylazetidine | N-Benzyl-3-hydroxyazetidine | 98 | Not Reported |
Table 2: Hydroxylation of Other N-Heterocycles by Sphingomonas sp. HXN-200 [1][2][3]
| Substrate | Product | Yield (%) |
| N-Benzoylpiperidine | N-Benzoyl-4-hydroxypiperidine | 95 |
| N-Benzyloxycarbonylpiperidine | N-Benzyloxycarbonyl-4-hydroxypiperidine | 98 |
| N-Phenoxycarbonylpiperidine | N-Phenoxycarbonyl-4-hydroxypiperidine | 96 |
| N-tert-Butoxycarbonylpiperidine | N-tert-Butoxycarbonyl-4-hydroxypiperidine | 92 |
| N-Benzylpiperidin-2-one | N-Benzyl-4-hydroxypiperidin-2-one | 91 |
Experimental Protocols
The following are generalized protocols for the cultivation of Sphingomonas sp. HXN-200 and the subsequent whole-cell biocatalytic hydroxylation of N-substituted azetidines.
Protocol 1: Cultivation of Sphingomonas sp. HXN-200
Materials:
-
Sphingomonas sp. HXN-200 culture
-
Growth Medium (e.g., LB or a mineral salt medium with a suitable carbon source)
-
Shaker incubator
-
Centrifuge and sterile centrifuge bottles
Procedure:
-
Inoculation: Inoculate a sterile growth medium with a fresh colony or a cryopreserved stock of Sphingomonas sp. HXN-200.
-
Incubation: Incubate the culture at 30°C with shaking at 200 rpm.
-
Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvesting: Once the culture reaches the desired growth phase (typically late exponential or early stationary phase), harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.5) to remove residual medium components.
-
Cell Paste: The resulting cell paste can be used immediately for biotransformation or stored frozen at -20°C or -80°C until use.
Protocol 2: Whole-Cell Hydroxylation of N-Substituted Azetidines
Materials:
-
Sphingomonas sp. HXN-200 cell paste (fresh or frozen/thawed)
-
N-substituted azetidine substrate
-
Reaction Buffer (e.g., phosphate buffer, pH 7.5)
-
Shaker incubator or bioreactor
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Analytical equipment for monitoring the reaction (e.g., GC, HPLC)
Procedure:
-
Cell Suspension: Resuspend the Sphingomonas sp. HXN-200 cell paste in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).
-
Substrate Addition: Add the N-substituted azetidine substrate to the cell suspension. The substrate can be added directly or as a solution in a water-miscible solvent (e.g., DMSO, ethanol) to a final concentration typically in the range of 1-5 g/L.
-
Reaction: Incubate the reaction mixture at 30°C with shaking to ensure adequate aeration and mixing.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the consumption of the substrate and the formation of the hydroxylated product by GC or HPLC.
-
Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical syntheses of N-substituted 3-hydroxyazetidines and 4-hydroxypiperidines by hydroxylation with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiospecific C–H amination of (−)-limonene into (−)-perillamine by multi-enzymatic cascade reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Synthesis of Azetidine Derivatives via Intramolecular Mesylate Displacement
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azetidines are four-membered saturated nitrogen-containing heterocycles that are prominent structural motifs in numerous biologically active natural products and pharmaceuticals.[1][2] Their inherent ring strain makes them valuable building blocks in medicinal chemistry, often conferring unique conformational constraints and metabolic stability to drug candidates.[3] One of the most reliable and widely used methods for constructing the azetidine ring is through the intramolecular cyclization of a linear precursor, specifically via an SN2 displacement of a leaving group by a nitrogen nucleophile.[1]
This protocol focuses on the synthesis of azetidines using methanesulfonyl (mesyl) esters as the key leaving group. The strategy involves the conversion of a hydroxyl group in a γ-amino alcohol (1,3-amino alcohol) to a mesylate, which is an excellent leaving group.[4] Subsequent intramolecular nucleophilic attack by the amine nitrogen displaces the mesylate, leading to the formation of the strained four-membered azetidine ring. This method is advantageous due to the mild conditions required for mesylation and the high efficiency of the subsequent cyclization.
General Reaction Mechanism
The synthesis proceeds via a two-step sequence. First, the hydroxyl group of a protected or unprotected γ-amino alcohol is converted into a mesylate by reaction with methanesulfonyl chloride (MsCl) in the presence of a base. Second, the nitrogen atom displaces the mesylate group in an intramolecular SN2 reaction to form the azetidine ring.
Caption: General reaction scheme for azetidine synthesis via mesylate displacement.
Experimental Protocols
This section provides detailed methodologies for the synthesis of azetidine derivatives. A general protocol is outlined, followed by a specific example adapted from the literature.
General Protocol: One-Pot Mesylation and Cyclization
This procedure is adapted for the direct conversion of a γ-amino alcohol to an azetidine derivative in a single pot, which is efficient for generating libraries of compounds.[3][5]
Materials:
-
γ-Amino alcohol precursor
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other suitable base (e.g., DBU)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., THF, Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Preparation: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Mesylation:
-
Dissolve the γ-amino alcohol (1.0 equiv) in anhydrous DCM (at a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 equiv) to the solution.
-
Add methanesulfonyl chloride (1.5 equiv) dropwise via the dropping funnel over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Cyclization:
-
For less reactive precursors, a stronger, non-nucleophilic base such as DBU (1.5 equiv) can be added to facilitate the ring closure.[3]
-
Alternatively, the reaction mixture can be heated to reflux (typically 40-80 °C, depending on the solvent) until azetidine formation is complete (monitor by TLC/LC-MS).[6]
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. Note that azetidines can be polar and sometimes unstable on silica; using a deactivated silica gel or a different stationary phase (e.g., alumina) may be necessary.[3]
-
Example Protocol: Synthesis of a C-2 Substituted Azetidine
This protocol is a representative example involving the cyclization of a chiral 1,3-amino alcohol. The initial step involves generating the amino alcohol, which is then subjected to mesylation and cyclization.[7]
Step 1: Synthesis of the 1,3-Amino Alcohol Precursor
-
(Procedure for precursor synthesis would be detailed here, often involving reduction of a β-amino ketone).
Step 2: Mesylation and Cyclization to form the Azetidine
-
To a solution of the 1,3-amino alcohol (1.0 equiv) in anhydrous toluene (0.2 M) at room temperature, add triethylamine (3.0 equiv).
-
Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to 110 °C and reflux for 12-16 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired C-2 substituted azetidine.
Data Presentation: Reaction Conditions and Yields
The efficiency of azetidine synthesis via mesylate displacement is dependent on the substrate, base, solvent, and temperature. The following table summarizes representative data from various synthetic approaches.
| Precursor Type | Base / Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (R)-(-)-1,3-Butanediol (bis-mesylated) | Benzylamine | - | - | - | 53 | [7] |
| cis-3,4-Epoxy Amine (via mesylate) | Et₃N, then NaI/DMSO | CH₂Cl₂, DMSO | RT | 48 | High | [1] |
| 2-Substituted-1,3-propanediol (bis-triflate) | Primary Amines | - | - | - | - | [5] |
| N-arylated β-amino alcohol | Et₃N, then base | CH₂Cl₂ | RT | - | High | [5] |
| 1,3-Aminoalcohol | NaOH / H₂O | - | 60 | 10 | >99 (conv.) | [8] |
Visualizations: Workflows and Relationships
Diagrams created using Graphviz illustrate the experimental workflow and the broader context of this synthetic method in drug discovery.
Experimental Workflow Diagram
This diagram outlines the sequential steps of the one-pot synthesis protocol.
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzhydrylazetidin-3-ol. Our aim is to help you improve reaction yields, minimize impurities, and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-benzhydrylthis compound, particularly focusing on the widely used one-pot method involving the reaction of benzhydrylamine and epichlorohydrin.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the potential causes?
A1: Low or no yield in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here are the most common culprits and how to address them:
-
Poor Quality of Reagents: Ensure that the benzhydrylamine is pure and the epichlorohydrin has not degraded. It is advisable to use freshly opened or distilled epichlorohydrin, as it can polymerize or hydrolyze upon storage.
-
Incorrect Stoichiometry: The molar ratio of benzhydrylamine to epichlorohydrin is critical. An excess of benzhydrylamine can lead to the formation of a "bis-adduct" impurity, while a large excess of epichlorohydrin can result in other side products. A common starting point is a benzhydrylamine to epichlorohydrin molar ratio of approximately 1:1.3.[1]
-
Inadequate Reaction Temperature: The reaction is temperature-sensitive. The initial reaction of benzhydrylamine with epichlorohydrin should be conducted at a controlled temperature, typically between 20-30°C.[1] The subsequent cyclization step requires heating. If the initial temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, side reactions may be favored.
-
Insufficient Reaction Time: This reaction, particularly the initial addition, can be slow. It is crucial to allow sufficient time for the reaction to go to completion. Monitoring the reaction by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended. Reaction times can be as long as 30-48 hours for the initial step.[1]
Formation of Impurities
Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?
A2: The most common impurity is the "bis-adduct," 1,3-bis(benzhydrylamino)propan-2-ol. This impurity arises when a second molecule of benzhydrylamine reacts with the intermediate formed from the initial reaction of one molecule of benzhydrylamine and one molecule of epichlorohydrin.
To minimize the formation of the bis-adduct:
-
Control the Stoichiometry: Avoid using a large excess of benzhydrylamine. A slight excess of epichlorohydrin is generally preferred.
-
Order of Addition: Slowly adding the epichlorohydrin to the benzhydrylamine solution can help to maintain a low concentration of the epoxide and favor the 1:1 reaction.
Other potential impurities can arise from the polymerization of epichlorohydrin or reactions with the solvent. Using a suitable solvent like isopropyl alcohol or ethanol can help to mitigate these side reactions.[1][2]
Work-up and Purification Issues
Q3: I am having trouble purifying the product. Even though the procedure is described as "chromatography-free," my product is not pure.
A3: The "chromatography-free" nature of the improved one-pot synthesis is contingent on the reaction proceeding cleanly with minimal side-product formation.[2][3][4] If impurities are present, purification can be challenging.
-
Removal of Unreacted Benzhydrylamine: If an excess of benzhydrylamine was used, it can be difficult to remove from the final product due to its basic nature. An acidic wash during the work-up can help to remove it, but care must be taken not to hydrolyze the desired product.
-
Removal of the Bis-Adduct: The bis-adduct has similar solubility properties to the desired product, making its removal by simple crystallization or extraction difficult. If the bis-adduct is a significant impurity, column chromatography may be unavoidable. The best strategy is to prevent its formation in the first place.
-
Crystallization/Trituration: If the crude product is an oil, it can sometimes be induced to crystallize by trituration with a suitable solvent like hexane.[5] For solid products, recrystallization from a solvent system such as acetone/petroleum ether can be effective.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for the synthesis?
A4: The synthesis is typically a two-stage process in terms of temperature. The initial reaction between benzhydrylamine and epichlorohydrin is often carried out at a controlled temperature of around 20-30°C for an extended period (e.g., 30-48 hours).[1] Following this, the reaction mixture is heated to induce cyclization. The optimal temperature for cyclization can be significantly higher, in the range of 60-250°C, depending on the specific protocol and solvent used.[1]
Q5: What is the best solvent for this reaction?
A5: Alcohols such as isopropyl alcohol (IPA), ethanol, or methanol are commonly used as solvents for this reaction.[1][2] The choice of solvent can influence the reaction rate and solubility of intermediates and products.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The disappearance of the starting materials (benzhydrylamine and epichlorohydrin) and the appearance of the product spot can be used to track the reaction's progress.
Q7: Is it possible to achieve a high yield without chromatography?
A7: Yes, an improved one-pot synthesis has been developed that reports a high yield (80%) and high purity (99.3%) without the need for column chromatography.[2][3][4] The key to success is careful control of reaction parameters, particularly stoichiometry and temperature, to minimize the formation of impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for 1-Benzhydrylthis compound Synthesis
| Parameter | Method A (Improved One-Pot) | Method B (Patent CN104356040A) |
| Starting Materials | Benzhydrylamine, Epichlorohydrin | Benzhydrylamine, Epichlorohydrin |
| Molar Ratio (Amine:Epoxide) | Not specified, but optimized to minimize impurities | 1:1 to 1:2 (1:1.3 preferred) |
| Solvent | Isopropyl Alcohol | Ethanol, Propanol |
| Temperature (Initial) | < 30°C | 20-25°C |
| Reaction Time (Initial) | 30 hours | 40-50 hours |
| Temperature (Cyclization) | Not specified | 60-250°C (220-240°C preferred) |
| Reported Yield | 80% | 74-77% |
| Purity | 99.3 area % (by HPLC) | > 99% (by HPLC) |
| Purification | Chromatography-free | Separation and purification |
Experimental Protocols
Key Experiment: Improved One-Pot Synthesis of 1-Benzhydrylthis compound
This protocol is based on the high-yield, chromatography-free method.
-
Reaction Setup: In a suitable reaction vessel, dissolve benzhydrylamine in isopropyl alcohol.
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin dropwise over a period of 1 hour, ensuring the temperature is maintained below 30°C.
-
Initial Reaction: Stir the reaction mixture for an additional 30 hours at 30°C. Monitor the reaction for the consumption of benzhydrylamine using HPLC or TLC.
-
Solvent Removal and Cyclization: Once the initial reaction is complete, remove the majority of the isopropyl alcohol by distillation under reduced pressure at a temperature below 45°C. The residue is then heated to induce cyclization to form 1-benzhydrylthis compound.
-
Work-up: After the cyclization is complete, the reaction mixture is worked up. This may involve partitioning between an organic solvent and water, followed by washing of the organic layer.
-
Isolation: The product is typically isolated by removal of the solvent. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, it may be used directly or purified further by crystallization/trituration.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 1-benzhydrylthis compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Synthesis of Substituted Azetidin-3-ols
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted azetidin-3-ols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of molecules. The inherent ring strain of the azetidine core presents unique synthetic hurdles, and this guide is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted azetidin-3-ols?
A1: The two most prevalent strategies for synthesizing substituted azetidin-3-ols are:
-
Reduction of Azetidin-3-ones: This involves the synthesis of a substituted azetidin-3-one precursor, followed by its reduction to the corresponding alcohol. This is a versatile method as various substituents can be introduced on the azetidin-3-one scaffold.
-
Intramolecular Cyclization of Acyclic Precursors: A common approach is the ring-closure of an acyclic amino-epoxide, such as an N-substituted-3-amino-1,2-epoxypropane derivative. This method can offer good stereochemical control. Another cyclization strategy involves the treatment of N-alkyl-2,3-epoxypropylamines with a base.
Q2: Why are low yields a frequent problem in azetidin-3-ol synthesis?
A2: Low yields are a common issue primarily due to the high ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol). This strain makes the ring susceptible to opening under various conditions, leading to byproducts. Other contributing factors include:
-
Competing Side Reactions: Intermolecular reactions can lead to dimerization or polymerization, which compete with the desired intramolecular cyclization.
-
Steric Hindrance: Bulky substituents on the precursor can hinder the ring-closing reaction.
-
Instability of Intermediates: Some intermediates in the synthetic pathway may be unstable and decompose.
-
Harsh Reaction Conditions: High temperatures or strongly acidic or basic conditions can promote decomposition and side reactions.
Q3: What is the role of the N-protecting group in the synthesis of azetidin-3-ols?
A3: The choice of the nitrogen-protecting group is critical for a successful synthesis. It influences the stability of the azetidine ring, the reactivity of the intermediates, and the ease of final deprotection.
-
Stability: Electron-withdrawing groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) can stabilize the azetidine ring by reducing the nucleophilicity of the nitrogen atom, making it less prone to ring-opening.
-
Reactivity: The protecting group can influence the stereochemical outcome of reactions on the azetidine ring.
-
Deprotection: The protecting group must be removable under conditions that do not compromise the integrity of the this compound product. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.
Q4: How can I control the stereochemistry during the synthesis of substituted azetidin-3-ols?
A4: Achieving the desired stereochemistry is a significant challenge. Strategies to control stereochemistry include:
-
Diastereoselective Reduction: When reducing a substituted azetidin-3-one, the choice of reducing agent and reaction conditions can favor the formation of one diastereomer over another.
-
Substrate Control: The stereochemistry of the starting material, for example in the intramolecular cyclization of epoxy amines, can dictate the stereochemistry of the final product. For instance, cis-3,4-epoxy amines tend to yield azetidines, while trans-isomers are more likely to form pyrrolidines.
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts or attaching a chiral auxiliary to the precursor can induce enantioselectivity.
Q5: What are the main challenges in purifying substituted azetidin-3-ols?
A5: Substituted azetidin-3-ols are often polar and can be prone to degradation during purification. Common challenges include:
-
High Polarity: The hydroxyl and amino functionalities make these compounds highly polar, which can lead to poor separation on standard silica gel chromatography and streaking of spots on TLC plates.
-
Degradation on Silica Gel: The acidic nature of standard silica gel can cause ring-opening of the azetidine.
-
Water Solubility: The polarity of these compounds can also lead to high water solubility, complicating aqueous work-ups and extractions.
Troubleshooting Guides
Problem 1: Low Yield of Azetidine Ring Formation
| Potential Cause | Suggested Solutions |
| Ring-opening side reaction | - Lower the reaction temperature. - Use milder acids or bases, or a buffer system to control pH. - If using a Lewis acid, screen for a softer one that is less likely to promote ring opening. |
| Formation of pyrrolidine byproduct | - In epoxy amine cyclizations, ensure the use of the cis-epoxide precursor. - Lower reaction temperatures generally favor the kinetically controlled 4-exo-tet cyclization to the azetidine over the thermodynamically favored 5-endo-tet cyclization to the pyrrolidine. |
| Dimerization or polymerization | - Perform the reaction under high dilution conditions to favor intramolecular cyclization. - Add reagents slowly to maintain a low concentration of reactive intermediates. |
| Poor leaving group in intramolecular SN2 cyclization | - Convert a hydroxyl group to a better leaving group, such as a mesylate or tosylate. |
Problem 2: Incomplete or Unselective Reduction of Azetidin-3-one
| Potential Cause | Suggested Solutions |
| Insufficient reactivity of reducing agent | - Switch to a more powerful reducing agent (see Table 1). For example, if NaBH₄ is ineffective, consider LiAlH₄ (use with caution and ensure compatibility with other functional groups). |
| Steric hindrance around the carbonyl | - Use a less sterically hindered reducing agent, such as sodium borohydride. - Increase the reaction temperature or time. |
| Poor diastereoselectivity | - Lower the reaction temperature to enhance selectivity. - Screen different reducing agents, as their steric bulk can influence the direction of hydride attack. - If applicable, the choice of N-protecting group can influence the facial selectivity of the reduction. |
Problem 3: Issues with N-Protecting Groups
| Potential Cause | Suggested Solutions |
| Difficulty in removing the N-Boc group | - Use a stronger acid or a larger excess of the acidic reagent (e.g., TFA in DCM, or HCl in dioxane). - Consider alternative deprotection methods, such as using oxalyl chloride in methanol. |
| Decomposition of the this compound during N-Boc deprotection | - Perform the deprotection at a lower temperature (e.g., 0 °C). - Use a milder acidic condition. |
| Difficulty in removing the N-Cbz group | - Ensure the hydrogenation catalyst (e.g., Pd/C) is active. - Check for catalyst poisons in the substrate or solvent. - Increase hydrogen pressure or reaction time. |
Problem 4: Purification Challenges
| Potential Cause | Suggested Solutions |
| Product streaking or degradation on silica gel column | - Neutralize the silica gel by pre-treating it with a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). - Use an alternative stationary phase such as alumina or a bonded-phase silica. |
| Poor separation of product from polar byproducts | - Use a different solvent system. For highly polar compounds, a reverse-phase chromatography might be more effective. - Consider derivatizing the hydroxyl group to a less polar functional group before chromatography, followed by deprotection. |
| Product is highly water-soluble, leading to loss during work-up | - Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. - Use a continuous liquid-liquid extractor. - After deprotection, consider isolating the product as a salt (e.g., hydrochloride) which may be easier to handle and purify by recrystallization. |
Data Presentation
Table 1: Comparison of Reducing Agents for Azetidin-3-one Reduction
| Reducing Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Generally good for unhindered ketones | Mild, easy to handle, tolerates many functional groups | May not be reactive enough for hindered ketones |
| Lithium borohydride (LiBH₄) | THF or Ether, 0 °C to RT | More reactive than NaBH₄ | Can reduce esters, which NaBH₄ typically does not | More reactive and moisture-sensitive than NaBH₄ |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Ether, 0 °C to RT | Very powerful, non-selective | Reduces most carbonyl functional groups | Highly reactive, pyrophoric, reacts violently with water |
| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous Toluene or DCM, -78 °C | Can be selective at low temperatures | Useful for partial reductions (e.g., esters to aldehydes) | Temperature control is critical for selectivity |
Table 2: Yields for La(OTf)₃-catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
| Substrate (N-substituent) | Yield of this compound derivative (%) | Reference |
| N-Benzyl | 81 | |
| N-p-Methoxybenzyl (PMB) | 91 | |
| N-n-Butyl | 91 | |
| N-tert-Butyl | 90 | |
| N-Allyl | 65 | |
| N-Boc | 90 |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Azetidin-3-ols via Intramolecular Aminolysis of cis-3,4-Epoxy Amines
This protocol is adapted from the La(OTf)₃-catalyzed cyclization.
-
Preparation of the cis-3,4-Epoxy Amine Precursor:
-
To a solution of the corresponding cis-3,4-epoxy alcohol (1 eq) in CH₂Cl₂ (0.5 M) at 0 °C, add triethylamine (2.5 eq) and methanesulfonyl chloride (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃ at 0 °C and extract with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude mesylate in a suitable solvent and add the desired primary amine (1.1 eq). Stir until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the epoxy amine precursor by column chromatography.
-
-
Intramolecular Cyclization:
-
To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature, add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).
-
Stir the mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃.
-
Extract the mixture three times with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding substituted this compound.
-
Protocol 2: Synthesis of N-Boc-azetidin-3-ol from N-Boc-azetidin-3-one
This protocol describes a standard reduction of an azetidin-3-one.
-
Setup:
-
Dissolve N-Boc-azetidin-3-one (1 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Be cautious of gas evolution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until the starting material is consumed (monitor by TLC, typically 1-3 hours).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench with water or acetone to destroy excess NaBH₄.
-
Remove the bulk of the solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude N-Boc-azetidin-3-ol by flash column chromatography on silica gel (if stability is an issue, use silica gel pre-treated with triethylamine) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Mandatory Visualization
Caption: Key synthetic routes to substituted azetidin-3-ols.
Technical Support Center: Optimization of Azetidine Ring Formation
Welcome to the technical support center for the optimization of reaction conditions for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic motif.
Troubleshooting Guides
This section addresses common issues encountered during azetidine synthesis, providing potential causes and recommended solutions.
Issue 1: Low or No Yield in Intramolecular Cyclization
Symptoms:
-
TLC or LC-MS analysis predominantly shows the starting material.
-
Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.[1]
-
Formation of elimination byproducts.
| Potential Cause | Suggested Solution |
| Poor Leaving Group | Convert the hydroxyl group to a more effective leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide.[1][2] |
| Intermolecular Side Reactions | Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular cyclization over intermolecular reactions that lead to dimerization or polymerization.[1] |
| Reaction is Too Slow | Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For cyclization of γ-amino alcohols (after activation), a non-nucleophilic base is often required. The solvent should be chosen to ensure solubility of the substrate and reagents. |
| Steric Hindrance | Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen.[1][2] Consider redesigning the substrate to reduce steric bulk near the reaction centers if possible. |
| Elimination Side Reactions | High temperatures can favor elimination pathways.[3] Try running the reaction at a lower temperature for a longer duration. Using a milder or less sterically hindered base can also disfavor elimination. |
| Incorrect Precursor Conformation | The acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into proximity for ring closure.[2] Substrate modification may be necessary to favor the required conformation. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in azetidine synthesis.
Issue 2: Difficulty with Product Purification
Symptoms:
-
Product is highly water-soluble, leading to poor extraction from the aqueous phase.
-
Product co-elutes with byproducts during column chromatography.
-
Product decomposes on silica gel.[2]
| Potential Cause | Suggested Solution |
| High Polarity of Azetidine | If the product is highly water-soluble, consider lyophilization of the aqueous layer to isolate the product as a salt.[3] Alternatively, perform a solvent screen for extraction. |
| Co-elution of Impurities | Try using a different stationary phase for column chromatography, such as neutral or basic alumina.[3] |
| Decomposition on Silica Gel | The acidic nature of silica gel can cause the degradation of the strained azetidine ring.[2] Use a different stationary phase like alumina or treat the silica gel with a base (e.g., triethylamine) before use. |
| Salt Formation | Convert the azetidine product to a salt (e.g., hydrochloride) to facilitate precipitation and purification. The free base can be regenerated afterward.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary synthetic routes to azetidines include:
-
Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1][4]
-
[2+2] Cycloaddition: This method involves the reaction of an imine with an alkene, which can be promoted photochemically (aza Paternò-Büchi reaction) or through the use of catalysts.[1][5]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[1]
Q2: Why is the synthesis of azetidines often challenging?
A2: The synthesis of azetidines is frequently challenging due to the inherent high ring strain (approximately 25.4 kcal/mol) of the four-membered ring.[2] This strain makes the ring susceptible to opening, which can lead to low yields and the formation of unwanted byproducts.[2] The formation of the four-membered ring can also be kinetically and thermodynamically disfavored compared to competing intermolecular reactions or the formation of larger rings.[2]
Q3: How do I choose the right protecting group for the nitrogen atom?
A3: The choice of a nitrogen protecting group is crucial and depends on the reaction conditions and the desired final product.
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These groups are robust and can activate the nitrogen, but their removal often requires harsh conditions.[1] They can, however, stabilize the ring.[2]
-
Carbamate Groups (e.g., Boc, Cbz): These are often preferred as they can be removed under milder conditions, which is beneficial for the sensitive azetidine ring.[2]
-
Benzyl Groups (e.g., Bn): Can be removed by hydrogenolysis, which is generally a mild method compatible with the azetidine core.
Q4: What are some alternative catalysts to perchlorates for the cyclization of amino alcohols?
A4: While perchlorate salts can be effective, they pose significant safety risks.[3] Safer and often more effective Lewis and Brønsted acids have been used. For instance, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be a highly effective catalyst for the intramolecular aminolysis of a cis-3,4-epoxy amine to produce an azetidine in high yield.[3][6] Other metal triflates, such as Sc(OTf)₃, are also commonly used.[3]
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[7]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | PhH | 2.5 | 71 | 10:1 |
| 3 | Sc(OTf)₃ (5) | DCE | 2.5 | 75 | >20:1 |
| 4 | Yb(OTf)₃ (5) | DCE | 2.5 | 78 | >20:1 |
| 5 | None | DCE | 24 | <1 | - |
DCE = 1,2-dichloroethane, PhH = Benzene. Yields determined by NMR.
Experimental Protocols
Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is adapted from a procedure for the synthesis of substituted azetidines.[1]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[1]
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).[1]
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., on neutral alumina) to obtain the desired azetidine.
General Experimental Workflow
Caption: General workflow for azetidine synthesis from a γ-amino alcohol.
References
Technical Support Center: Purification of Polar Azetidin-3-ol Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of polar azetidin-3-ol derivatives. It is intended for researchers, scientists, and drug development professionals who encounter challenges in isolating these highly functionalized, strained-ring compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of polar this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Product Degradation/Ring-Opening on Silica Gel Column | The stationary phase (silica gel) is slightly acidic, which can protonate the azetidine nitrogen, making the strained four-membered ring susceptible to nucleophilic attack and subsequent ring-opening. | Neutralize the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine, to neutralize the acidic sites before packing the column. Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a bonded-phase silica like diol or amino-propylated silica. Protect the Azetidine Nitrogen: If the synthetic route allows, use an electron-withdrawing protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to increase the stability of the azetidine ring during purification. | [1][2] |
| Poor Separation / Co-elution of Product with Polar Impurities | The polarities of the product and impurities are too similar for effective separation with the chosen solvent system. | Optimize the Eluent System: For normal-phase chromatography, introduce a more polar solvent like methanol or isopropanol in small increments to a dichloromethane or ethyl acetate-based mobile phase. For highly polar compounds, a gradient elution is often more effective than an isocratic one. Switch Chromatographic Mode: If normal-phase fails, alternative techniques can provide different selectivity: • Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. Ideal for compounds that are poorly retained on silica. • Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for retaining and separating very polar, water-soluble compounds that elute in the void volume on RP columns. • Ion-Exchange Chromatography (IEX): Effective for separating compounds based on charge, particularly useful if the azetidinol or impurities can be ionized. | [1][3][4] |
| Product is Highly Water-Soluble, Complicating Extraction | The free base of this compound is often highly soluble in water, especially after workup from an aqueous acidic or basic solution. | pH Adjustment and Extraction: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or NaHCO₃ to form the free amine. Extract multiple times with a suitable organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol. Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase. Solvent Evaporation: If the product is extracted from an aqueous layer, ensure the combined organic layers are thoroughly dried over anhydrous sodium sulfate or magnesium sulfate before concentration to remove residual water. | [1] |
| Incomplete Removal of a Protecting Group (e.g., N-Boc) | The deprotection conditions (acid strength, time, or temperature) are insufficient for complete reaction. | Increase Acid Strength/Concentration: If using TFA in DCM, the concentration can be increased from a standard 20-25% up to 50%. Alternatively, switch to a stronger acid system like 4M HCl in dioxane. Increase Reaction Time/Temperature: Monitor the reaction closely by TLC or LC-MS and extend the reaction time as needed. Gentle warming may be required for stubborn substrates, but must be done cautiously to avoid side reactions. Use Scavengers: During Boc deprotection, the generated tert-butyl cation can cause side reactions. Using a scavenger like anisole or triisopropylsilane (TIS) can trap this cation. | [1][5] |
| Difficulty with Crystallization | The compound may form an oil instead of a solid due to high solubility in the chosen solvent, the presence of impurities, or its intrinsic properties. | Solvent Screening: A good crystallization solvent will dissolve the compound when hot but not when cold. Test a range of solvents from different classes (e.g., protic like ethanol, aprotic like ethyl acetate, non-polar like hexanes). Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. A common system is methanol/ethyl acetate. Form a Salt: For the free base, forming a hydrochloride or other salt can significantly improve its crystallinity. This compound hydrochloride can be recrystallized from a methanol/ethyl acetate mixture. | [1][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a highly polar N-protected this compound derivative?
A1: For N-protected derivatives (e.g., N-Boc or N-Cbz), standard flash chromatography on silica gel is often a good starting point. The protecting group reduces the polarity and basicity of the nitrogen, leading to better behavior on silica. However, due to the polar hydroxyl group, a relatively polar mobile phase is required.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10%) or ethyl acetate in hexanes (e.g., 20% to 100%).[8] The choice depends on the overall polarity of the molecule. Always develop the method first using Thin Layer Chromatography (TLC).
Q2: My this compound free base streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?
A2: Streaking is common for basic amines on acidic silica gel. It indicates strong, undesirable interactions between the analyte and the stationary phase. To get clean spots on TLC and better separation on a column, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide. This will saturate the acidic sites on the silica, leading to more symmetrical spots and improved resolution.
Q3: What is HILIC and when should I consider it for my this compound derivative?
A3: HILIC (Hydrophilic Interaction Liquid Chromatography) is a chromatographic technique ideal for separating very polar compounds that have little or no retention on reverse-phase columns.[3] It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9]
You should consider HILIC when your this compound derivative is:
-
Highly water-soluble.
-
Poorly retained on C18 columns (elutes near the void volume).
-
Difficult to separate from other polar impurities using normal-phase chromatography.
Q4: Can I purify this compound derivatives using ion-exchange chromatography?
A4: Yes, ion-exchange chromatography (IEX) can be a powerful tool, especially for the final purification of the deprotected this compound free base. Since the azetidine nitrogen is basic (pKa ~8-9), it will be protonated and positively charged at a pH below its pKa. You can use a cation-exchange resin, load your compound at a slightly acidic pH (e.g., pH 5-6), wash away neutral impurities, and then elute the desired compound by increasing the pH or the salt concentration of the eluent.[10]
Purification Strategy Selection
The selection of a suitable purification strategy depends on the properties of the specific this compound derivative. A general workflow can be followed to determine the most effective method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 7. unifr.ch [unifr.ch]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Azetidines | Fisher Scientific [fishersci.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in Azetidin-3-ol N-Alkylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges encountered during the N-alkylation of azetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The main challenges in the N-alkylation of this compound include low product yields, the formation of side products, and difficulties in achieving selective mono-alkylation. The strained four-membered ring of azetidine can be susceptible to ring-opening under harsh reaction conditions.[1] Additionally, the presence of the hydroxyl group can lead to side reactions if not properly managed.
Q2: Which factors most significantly influence the success of the N-alkylation reaction?
Several factors critically impact the outcome of the N-alkylation of this compound:
-
Choice of Base: The base is essential for deprotonating the azetidine nitrogen, rendering it nucleophilic. The strength and type of base can significantly affect the reaction rate and yield.[2]
-
Solvent Selection: The solvent influences the solubility of reactants and can affect the reaction's regioselectivity.[2][3] Polar aprotic solvents like DMF and DMSO are often effective.[2][3]
-
Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent (e.g., I > Br > Cl) plays a crucial role in its reactivity.[2]
-
Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the decomposition of the starting material or product.[4]
Q3: Should I protect the hydroxyl group of this compound before N-alkylation?
Protecting the hydroxyl group is a common strategy to prevent side reactions, such as O-alkylation.[5] The choice of protecting group is critical and depends on its stability to the N-alkylation conditions and the ease of its subsequent removal. Common protecting groups for alcohols include silyl ethers (e.g., TBS) or benzyl ethers.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of this compound.
Issue 1: Low to No Product Yield
Question: I am observing very low to no yield of my desired N-alkylated this compound. What are the potential causes and how can I improve the outcome?
Possible Causes & Troubleshooting Steps:
A systematic approach to troubleshooting low yields is crucial. Consider the following factors:
-
Re-evaluate Your Base:
-
Strength: Ensure the base is sufficiently strong to deprotonate the azetidine nitrogen. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] For less reactive alkylating agents, a stronger base like NaH may be necessary.[2]
-
Anhydrous Conditions: Moisture can quench the deprotonated azetidine and react with strong bases. Ensure all reagents and solvents are anhydrous.[2]
-
Stoichiometry: Using a slight excess of the base is often beneficial.[2]
-
-
Assess Solubility:
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[2]
-
-
Optimize Reaction Temperature:
-
Increase Temperature: If the reaction is sluggish, gradually increasing the temperature may improve the rate and yield. However, be cautious as higher temperatures can also lead to decomposition.[4] Monitor the reaction closely by TLC or LC-MS.
-
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 45 |
| 2 | Benzyl Bromide | K₂CO₃ (1.5) | DMF | 80 | 12 | 75 |
| 3 | Benzyl Bromide | Cs₂CO₃ (1.5) | DMF | 80 | 12 | 85 |
| 4 | Benzyl Bromide | NaH (1.2) | THF | 65 | 8 | 90 |
| 5 | Ethyl Iodide | K₂CO₃ (1.5) | DMSO | 60 | 18 | 60 |
Note: Data is illustrative and based on general principles of N-alkylation reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound using K₂CO₃ in DMF
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Heat the reaction to the appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination for N-Alkylation of this compound
Reductive amination is an alternative method, particularly useful for preventing over-alkylation.[7]
-
Dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equiv), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields
References
"addressing the formation of di(3-chloro-2-hydroxypropyl) benzylamine impurity"
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the formation of the di(3-chloro-2-hydroxypropyl) benzylamine impurity during the synthesis of N-(3-chloro-2-hydroxypropyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di(3-chloro-2-hydroxypropyl) benzylamine impurity formation?
A1: The formation of the di(3-chloro-2-hydroxypropyl) benzylamine impurity is a result of over-alkylation. The primary amine, benzylamine, reacts with the first molecule of epichlorohydrin to form the desired mono-substituted product, N-(3-chloro-2-hydroxypropyl)benzylamine. This product is a secondary amine and can react further with a second molecule of epichlorohydrin to form the di-substituted tertiary amine impurity.[1][2] This subsequent reaction is often faster than the initial reaction because the secondary amine product can be more nucleophilic than the starting primary amine.
Q2: How does the molar ratio of reactants influence the formation of the di-substituted impurity?
A2: The molar ratio of benzylamine to epichlorohydrin is a critical factor. Using an excess of benzylamine shifts the reaction equilibrium towards the formation of the mono-substituted product and minimizes the chance for a second substitution. Conversely, using an excess of epichlorohydrin significantly increases the likelihood of di-substitution, as more electrophile is available to react with the mono-substituted product.[3] For optimal results, a molar ratio where benzylamine is in excess is recommended.
Q3: What is the effect of reaction temperature on impurity formation?
A3: Higher reaction temperatures generally increase the rate of both the desired mono-alkylation and the undesired di-alkylation. However, elevated temperatures can disproportionately favor the formation of the di-substituted impurity and other side products. Careful temperature control is crucial. It is often recommended to carry out the initial addition of epichlorohydrin at a lower temperature (e.g., below 30°C) and then proceed at a moderately elevated temperature (e.g., up to 60-70°C) to ensure complete reaction of the primary amine.[4]
Q4: How can I detect and quantify the di(3-chloro-2-hydroxypropyl) benzylamine impurity?
A4: Several analytical techniques can be employed for the detection and quantification of this impurity. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is a common and effective method for separating and quantifying the desired product and its impurities.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and characterizing the impurity.[5][8] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[5][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of di-substituted impurity | Molar ratio of epichlorohydrin to benzylamine is too high. | Use a molar excess of benzylamine. A 2:1 or higher molar ratio of benzylamine to epichlorohydrin can significantly reduce di-substitution. |
| Reaction temperature is too high. | Maintain a lower reaction temperature, especially during the initial addition of epichlorohydrin. Consider a temperature range of 20-40°C.[9] | |
| Inhomogeneous mixing. | Ensure efficient stirring to maintain a uniform concentration of reactants and avoid localized areas of high epichlorohydrin concentration. | |
| Incomplete reaction/low yield of desired product | Reaction temperature is too low. | After the initial controlled addition, the reaction temperature can be gradually increased to 50-60°C to drive the reaction to completion. |
| Insufficient reaction time. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time. | |
| Poor quality of reagents. | Use high-purity benzylamine and epichlorohydrin to avoid side reactions caused by contaminants. | |
| Formation of other side products | Presence of water in the reaction. | While some reactions are performed in aqueous media, uncontrolled amounts of water can lead to hydrolysis of epichlorohydrin. Use a suitable organic solvent if a non-aqueous system is preferred. |
| pH of the reaction mixture is not optimal. | The reaction can be sensitive to pH. For reactions in aqueous media, maintaining a pH in the range of 7-9 can be beneficial.[9] |
Experimental Protocols
General Protocol for Minimizing Di-substitution
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge benzylamine (2.0 equivalents) and a suitable solvent (e.g., isopropanol).
-
-
Reactant Addition:
-
Cool the stirred benzylamine solution to 10-15°C.
-
Add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 25°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Gradually raise the temperature to 50-60°C and maintain for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or other suitable methods to isolate the desired N-(3-chloro-2-hydroxypropyl)benzylamine.
-
Analytical Method: HPLC for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use a validated reference standard for di(3-chloro-2-hydroxypropyl) benzylamine to create a calibration curve for accurate quantification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. soeagra.com [soeagra.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
"overcoming challenges in the stereoselective synthesis of azetidin-3-ols"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the stereoselective synthesis of azetidin-3-ols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoselective methods for synthesizing azetidin-3-ols?
A1: The main strategies for stereoselective synthesis of azetidin-3-ols include:
-
Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a precursor like a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the strained four-membered ring.[1][2] Methods involving the intramolecular aminolysis of 3,4-epoxy amines are particularly effective.[3][4]
-
[2+2] Cycloaddition: While less common for azetidin-3-ols specifically, these reactions, such as the aza-Paternò-Büchi reaction between an imine and an alkene, can be used to construct the azetidine core.[1]
-
Ring Expansion of Aziridines: Various strategies exist to convert activated aziridines into azetidines, expanding the three-membered ring to a four-membered one.[1][5]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a stereochemically defined β-lactam can be reduced to a methylene group, providing access to the corresponding azetidine.[1] Subsequent functionalization can yield the 3-ol.
-
Rearrangement of Epoxypropylamines: N-alkyl-2,3-epoxypropylamines can be rearranged to form 1-alkyl-azetidin-3-ols.[6]
Q2: My intramolecular cyclization is resulting in low yields. What are the likely causes?
A2: Low yields in intramolecular cyclizations are a frequent challenge. Key factors include:
-
Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the leaving group. Hydroxyl groups must be converted to better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf).[1] Halides can also be used, with iodide being the most reactive.
-
Competing Intermolecular Reactions: At high concentrations, the synthetic precursor may react with other molecules (dimerization or polymerization) instead of cyclizing. Running the reaction under high-dilution conditions can favor the desired intramolecular pathway.[1]
-
Side Reactions: Elimination reactions can compete with the nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]
-
Steric Hindrance: Bulky substituents on the acyclic precursor can prevent the molecule from adopting the necessary conformation for the nitrogen nucleophile to attack the electrophilic carbon.[7]
-
Inappropriate Reaction Conditions: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction. The base must be strong enough to deprotonate the amine if necessary but should not promote elimination.[1]
Q3: I am observing a significant amount of a 3-hydroxypyrrolidine byproduct. How can I minimize this?
A3: The formation of a 3-hydroxypyrrolidine byproduct is a classic issue, especially when starting from cis-3,4-epoxy amines. This arises from a competing 5-endo-tet ring-closure pathway. The desired azetidine is formed via a 4-exo-tet cyclization.[8] To favor the formation of the azetidin-3-ol:
-
Catalyst Choice: The use of specific Lewis acid catalysts can dramatically improve regioselectivity. Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to highly favor the 4-exo-tet pathway, leading to the azetidine product with high selectivity.[3][8]
-
Solvent Optimization: The reaction solvent can influence the cyclization pathway. For La(OTf)₃-catalyzed reactions, solvents like 1,2-dichloroethane (DCE) have proven effective.[3]
Q4: How do I choose an appropriate N-protecting group for the synthesis?
A4: The choice of the nitrogen protecting group is critical for success. It must be stable during the synthetic sequence and removable under conditions that do not degrade the sensitive azetidine ring.
-
Benzhydryl (Bh): Robust and provides steric bulk. It is often used in syntheses starting from epichlorohydrin and benzhydrylamine.[9] It is typically removed via hydrogenolysis.
-
Boc (tert-Butoxycarbonyl): A very common protecting group that stabilizes the ring. It can be removed under mild acidic conditions (e.g., TFA in DCM), which the this compound core can often tolerate.[7][10]
-
Cbz (Carboxybenzyl): Another widely used group, typically removed by catalytic hydrogenolysis (e.g., Pd/C, H₂), which is a mild method compatible with the azetidine ring.[7]
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These electron-withdrawing groups can activate the nitrogen, but their removal can require harsh conditions that may not be compatible with the final product.[7]
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not go to completion | 1. Insufficient activation of the leaving group. 2. Catalyst deactivation or poisoning (e.g., by water). 3. Low reaction temperature. | 1. Convert the hydroxyl group to a more reactive leaving group like a tosylate or triflate.[1] 2. Ensure all reagents and solvents are anhydrous.[8] 3. Increase the reaction temperature, monitoring for byproduct formation.[1] |
| Formation of elimination byproducts | 1. Use of a strong, sterically hindered base. 2. Substrate is sterically hindered near the reaction center. | 1. Switch to a weaker, non-nucleophilic base or a base like K₂CO₃. 2. Modify the synthetic route to reduce steric bulk or use milder reaction conditions. |
| Significant pyrrolidine byproduct formation | Competing 5-endo-tet cyclization is occurring alongside the desired 4-exo-tet pathway.[8] | Use a Lewis acid catalyst known to favor 4-exo-tet cyclization, such as La(OTf)₃, especially in reactions involving epoxy amine precursors.[3][8] |
| Difficulty removing the N-protecting group | 1. The protecting group is too robust for the planned conditions. 2. Deprotection conditions are too harsh, causing ring decomposition. | 1. Re-evaluate the protecting group strategy. Choose a group removable under milder conditions (e.g., Boc, Cbz).[7] 2. Screen various deprotection methods (e.g., acid-catalyzed for Boc, hydrogenolysis for Cbz/Bn) to find one compatible with the azetidine core.[7] |
| Product degradation during purification | 1. The strained azetidine ring is susceptible to ring-opening by nucleophiles.[7][11] 2. The compound is unstable on silica gel (acidic surface). | 1. Avoid strong nucleophiles and strong acids during workup and purification.[7][11] 2. For column chromatography, consider using a deactivated silica or adding a small amount of a base like triethylamine to the eluent. For volatile products, distillation under reduced pressure can be effective.[7] |
Quantitative Data on Synthesis
The selection of catalyst and substrate structure significantly impacts the yield and stereoselectivity of this compound synthesis.
Table 1: Effect of Substituents in La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy Amines (Data sourced from Uesugi et al., 2023)[3][4]
| Entry | N-Substituent (R) | Product | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | Benzyl (Bn) | 2ba | 85 | >20:1 |
| 2 | 4-Methoxybenzyl (PMB) | 2ca | 86 | >20:1 |
| 3 | n-Butyl (n-Bu) | 2da | 89 | >20:1 |
| 4 | tert-Butyl (t-Bu) | 2ea | 91 | >20:1 |
| 5 | Allyl | 2fa | 68 | >20:1 |
Table 2: Gold-Catalyzed Oxidative Cyclization to Chiral Azetidin-3-ones * (Data sourced from Zhang et al.)[12]
| Entry | R¹ Substituent | R² Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | H | 82 | >99 |
| 2 | 4-Bromophenyl | H | 75 | >99 |
| 3 | Cyclohexyl | H | 85 | >99 |
| 4 | n-Butyl | H | 80 | >99 |
| 5 | Phenyl | Methyl | 71 | >99 |
| *Note: Azetidin-3-ones are immediate precursors to azetidin-3-ols via stereoselective reduction of the ketone. |
Key Experimental Protocols
Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [3]
-
Preparation of Precursor: The cis-3,4-epoxy amine precursor is synthesized from the corresponding epoxy alcohol. To a solution of the epoxy alcohol (1.0 eq) in CH₂Cl₂ (0.5 M) at 0 °C, add Et₃N (2.5 eq) and MsCl (1.5 eq). Stir the mixture for 10 minutes at room temperature. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. The combined organic layers are dried and concentrated. The crude mesylate is then reacted with the desired primary amine (1.0 eq) and NaBH(OAc)₃ (1.2 eq) in CH₂Cl₂ to yield the cis-3,4-epoxy amine precursor, which is purified by column chromatography.
-
Cyclization: To a solution of the purified cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.05 M), add La(OTf)₃ (10 mol%).
-
Reaction: Heat the mixture to reflux (approx. 83 °C) and stir for 2-3 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the corresponding substituted this compound.
Protocol 2: General Procedure for Gold-Catalyzed Synthesis of a Chiral Azetidin-3-one [12]
-
Preparation of Precursor: The chiral N-propargylsulfonamide precursor is prepared from the corresponding chiral sulfinamide via oxidation with m-CPBA. This intermediate is typically used crude in the next step.
-
Cyclization: To a solution of the crude N-propargylsulfonamide (1.0 eq) in DCE (0.05 M) at room temperature, add the N-oxide oxidant (e.g., Pyridine N-oxide, 1.2 eq) and the gold catalyst (e.g., BrettPhosAuNTf₂, 2.5 mol%).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, treat the reaction mixture with 1 N HCl and extract with DCM. Combine the organic layers, dry with MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel flash chromatography (eluent: hexanes/ethyl acetate) to afford the desired chiral azetidin-3-one. This can then be reduced to the corresponding this compound using a standard reducing agent like NaBH₄.
Visualizations
A clear workflow and understanding of competing reactions are crucial for success. The following diagrams illustrate key logical and experimental processes.
Caption: A generalized workflow for the stereoselective synthesis of azetidin-3-ols.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Caption: Competing cyclization pathways in the synthesis of azetidin-3-ols.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for the Large-Scale Synthesis of Azetidin-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the process optimization of the large-scale synthesis of azetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
A1: The most prevalent methods for large-scale synthesis involve a two-step process: the formation of a protected this compound intermediate, followed by deprotection. A common route starts with the reaction of benzylamine with 2-(chloromethyl)oxirane (epichlorohydrin) to form 1-benzylthis compound. This intermediate is then debenzylated via hydrogenation to yield this compound.[1] Another widely used approach is the deprotection of N-Boc-3-hydroxyazetidine, often using strong acids like trifluoroacetic acid (TFA).
Q2: What are the critical safety concerns when synthesizing this compound on a large scale?
A2: On a large scale, temperature control is crucial, as uncontrolled exotherms can lead to the formation of tarry by-products.[2] When using strong acids like TFA for deprotection, appropriate personal protective equipment (PPE) and ventilation are necessary. Additionally, this compound hydrochloride is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage, so careful handling is required.[3]
Q3: How can I monitor the progress and purity of my this compound synthesis?
A3: The progress of the reaction and the purity of the product can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring. For quantitative analysis of purity and to identify impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[4][5]
Q4: What are the typical storage conditions for this compound and its intermediates?
A4: this compound hydrochloride should be stored at 4°C, sealed, and away from moisture.[6] Solutions of this compound derivatives in solvents should be stored at low temperatures (-20°C for short-term and -80°C for long-term) to prevent degradation.[3] The azetidine ring can be susceptible to hydrolysis, especially in acidic or basic aqueous solutions.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a consistently low yield of this compound. What are the potential causes and how can I optimize the reaction to improve the yield?
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature.
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. A common side reaction is the formation of the more thermodynamically stable five-membered pyrrolidine ring.
-
Product Decomposition: this compound or its intermediates can be sensitive to high temperatures or strongly acidic/basic conditions, leading to degradation.
-
Purification Issues: The product may be lost during the work-up and purification steps. This compound is a small, polar molecule and can be water-soluble, making extraction from aqueous layers challenging.
| Parameter | Recommendation for Optimization | Expected Outcome |
| Reaction Temperature | Maintain strict temperature control, especially during exothermic steps. A lower temperature for a longer duration may be beneficial. | Minimizes the formation of tarry by-products and prevents product degradation. |
| Solvent | The choice of solvent can influence the reaction rate and selectivity. For cyclization reactions, polar aprotic solvents are often used. | An optimal solvent can improve solubility and reaction kinetics, leading to higher yields. |
| Catalyst/Reagent | The choice and loading of the catalyst or reagent are critical. For deprotection of N-Boc-azetidin-3-ol, the concentration of the acid should be optimized. | Proper catalyst/reagent selection and concentration can drive the reaction to completion and minimize side reactions. |
| Work-up Procedure | To minimize loss during extraction, perform multiple extractions with an appropriate organic solvent. In cases of high water solubility, consider techniques like lyophilization to isolate the product. | Improved recovery of the final product. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities after purification. How can I identify and minimize the formation of these impurities?
Possible Causes & Troubleshooting Steps:
-
Unreacted Starting Materials: Incomplete reaction can leave starting materials in the final product.
-
By-product Formation: As mentioned, pyrrolidine derivatives are common by-products in azetidine synthesis. Other potential impurities can arise from side reactions of functional groups present in the starting materials or intermediates.
-
Reagent-Related Impurities: Excess reagents or by-products from the reagents themselves can contaminate the final product.
| Impurity Type | Identification Method | Mitigation Strategy |
| Unreacted Starting Materials | HPLC, NMR | Monitor the reaction to ensure completion. Adjust reaction time, temperature, or reagent stoichiometry as needed. |
| Pyrrolidine By-products | Mass Spectrometry, NMR | Optimize reaction conditions (e.g., choice of base, solvent, temperature) to favor the formation of the four-membered azetidine ring. |
| Other Organic By-products | HPLC, Mass Spectrometry, NMR | Characterize the impurities to understand their origin and adjust the reaction conditions to disfavor their formation. |
| Inorganic Salts | Ash content analysis | Ensure proper washing and purification steps to remove any inorganic salts introduced during the reaction or work-up. |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylthis compound
This protocol is adapted from a procedure for the synthesis of an industrially important intermediate.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve benzylamine (1.1 equivalents) in water.
-
Addition of Epichlorohydrin: Cool the solution to 0-5 °C. Slowly add 2-(chloromethyl)oxirane (1.0 equivalent) while maintaining the temperature between 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 16 hours.
-
Isolation of Intermediate: Upon completion, isolate the crude product by filtration and wash with water. Dry the product in vacuo.
-
Cyclization: Dissolve the dried intermediate in acetonitrile. Add sodium carbonate (1.4 equivalents) in portions.
-
Heating: Heat the mixture to 80-90 °C and stir for 16 hours under reflux.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude 1-benzylthis compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Debenzylation of 1-Benzylthis compound
This protocol describes the removal of the benzyl protecting group to yield this compound.[1]
-
Reaction Setup: Dissolve 1-benzylthis compound (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature for 20 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Visualizations
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Ring-Opening of Strained Azetidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with strained azetidine derivatives. This resource provides in-depth guidance on preventing the undesired ring-opening of the azetidine core during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the ring-opening of azetidines?
A1: The ring-opening of azetidines is primarily driven by their inherent ring strain, which is approximately 25.4 kcal/mol.[1] Several factors can trigger this process during a reaction:
-
Acidic Conditions: Both Brønsted and Lewis acids can promote ring-opening. Protic acids protonate the azetidine nitrogen, increasing ring strain and making the ring susceptible to nucleophilic attack.[1] Lewis acids coordinate to the nitrogen atom, activating the ring for nucleophilic cleavage, often through an SN2-type mechanism.[1][2][3][4]
-
Nucleophilic Attack: Strong nucleophiles can attack the carbon atoms of the azetidinium ion, leading to ring cleavage.[5][6][7][8] The regioselectivity of the attack depends on the substitution pattern of the azetidine ring and the nature of the nucleophile.[5][7]
-
Harsh Reaction Conditions: Elevated temperatures can provide the energy to overcome the activation barrier for ring-opening.[1] Standard deprotection conditions for common protecting groups, such as strong acids for Boc or harsh hydrogenolysis for Cbz, can also lead to cleavage of the sensitive azetidine ring.
-
Substituent Effects: The electronic nature of substituents on the azetidine ring can influence its stability. Electron-withdrawing groups on the nitrogen can sometimes stabilize the ring, but in other cases, they can activate the ring towards nucleophilic attack.[1]
Q2: How do I choose the right N-protecting group to prevent ring-opening?
A2: The choice of the N-protecting group is critical for the stability of the azetidine ring. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting the azetidine nitrogen, as it reduces the basicity and nucleophilicity of the nitrogen, thereby increasing its stability towards protonation-induced ring-opening. However, its lability in strong acids requires careful consideration of subsequent reaction conditions. The benzyloxycarbonyl (Cbz) group is more stable to acidic conditions than the Boc group and offers an orthogonal deprotection strategy.[1] Sulfonyl protecting groups (e.g., tosyl, nosyl) are generally stable under both acidic and basic conditions, but their strong electron-withdrawing nature can sometimes activate the ring towards nucleophilic attack, and their removal requires harsh reductive conditions.[1]
Q3: Can the solvent choice influence the stability of the azetidine ring?
A3: Yes, the solvent can influence the stability of the azetidine ring, especially under potentially acidic conditions. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred over protic solvents like methanol or water. Protic solvents can facilitate proton transfer and may increase the rate of acid-catalyzed ring-opening.
Q4: My reaction involves a Lewis acid. Is there a risk of ring-opening?
A4: Yes, Lewis acids can promote the ring-opening of azetidines by coordinating to the nitrogen atom, which activates the ring for nucleophilic attack.[1][2][3][4] If a Lewis acid is necessary, it is crucial to use the mildest possible Lewis acid at the lowest effective concentration and temperature. Lanthanide triflates, for example, have been used to catalyze reactions involving azetidines, in some cases without causing ring-opening.
Troubleshooting Guides
Issue 1: Ring-Opening Under Acidic Conditions
-
Symptoms:
-
Disappearance of the starting azetidine derivative without the formation of the desired product, as observed by TLC or LC-MS.
-
Formation of undesired side products resulting from the addition of a nucleophile to the opened ring.
-
-
Root Causes:
-
Protonation of the azetidine nitrogen increases ring strain, making it susceptible to nucleophilic attack. The pKa of the azetidine nitrogen is a critical factor in its stability at a given pH.[9]
-
-
Solutions:
-
pH Control: Maintain the reaction pH above 7 to avoid protonation of the azetidine nitrogen. If acidic conditions are unavoidable, use the mildest possible acid and the shortest possible reaction time.
-
Use of N-Protecting Groups: Introduce a suitable nitrogen-protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to decrease the basicity of the azetidine nitrogen.
-
Solvent Choice: Use aprotic solvents to minimize proton transfer.
-
Issue 2: Ring-Opening During N-Deprotection
-
Symptoms:
-
Formation of ring-opened byproducts during the removal of a protecting group (e.g., Boc or Cbz).
-
-
Root Causes:
-
Standard deprotection conditions, such as strong acids (e.g., TFA for Boc) or harsh hydrogenolysis (for Cbz), can be too severe for the strained azetidine ring.
-
-
Solutions:
-
Mild Deprotection of Boc Group:
-
Mild Deprotection of Cbz Group:
-
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Azetidines
| Protecting Group | Stability under Acidic Conditions | Stability under Basic Conditions | Removal Conditions | Notes |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA).[1] | Generally stable.[1] | Strong acid (TFA, HCl).[1] | Commonly used due to ease of introduction and removal, but acid lability requires careful consideration.[1] |
| Cbz (Carboxybenzyl) | More stable than Boc to acidic conditions.[1] | Generally stable.[1] | Hydrogenolysis (e.g., H₂, Pd/C).[1] | Offers orthogonal deprotection in the presence of acid-labile groups.[1] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable.[1] | Generally stable.[1] | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[1] | The strong electron-withdrawing nature can activate the ring towards nucleophilic attack in some cases but also provides stability in others.[1] |
Experimental Protocols
Protocol 1: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from a method for the mild and selective deprotection of the N-Boc group.[6][11][12]
-
Materials:
-
N-Boc protected azetidine derivative
-
Methanol (MeOH)
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc protected azetidine (1 equivalent) in methanol in a round-bottom flask.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature with stirring.[10]
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[6][11][12]
-
Upon completion, remove the solvent under reduced pressure to yield the deprotected azetidine derivative.
-
The product can be further purified by column chromatography if necessary.
-
Protocol 2: N-Cbz Deprotection via Transfer Hydrogenation
This protocol utilizes ammonium formate as a hydrogen donor for the mild removal of the Cbz group.[14][16]
-
Materials:
-
N-Cbz protected azetidine derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Cbz protected azetidine (1 equivalent) in methanol or DMF in a round-bottom flask.
-
Add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate).
-
Add ammonium formate (2 to 4 equivalents) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the filtrate to dryness.
-
To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with saturated NaCl solution, or purified by other appropriate methods.
-
Protocol 3: General Procedure for Monitoring Azetidine Stability by LC-MS
This general procedure can be adapted to monitor the stability of an azetidine derivative under specific conditions.
-
Materials:
-
Azetidine derivative
-
Buffered solution at the desired pH
-
LC-MS system
-
-
Procedure:
-
Prepare a stock solution of the azetidine derivative in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution with the buffered solution of the desired pH to a final concentration suitable for LC-MS analysis.
-
Incubate the solution at a controlled temperature.
-
At various time points, inject an aliquot of the sample into the LC-MS system.
-
Monitor the disappearance of the peak corresponding to the parent azetidine derivative and the appearance of any new peaks corresponding to degradation products.[17][18][19]
-
Quantify the peak areas to determine the rate of degradation.
-
Visualizations
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. awuahlab.com [awuahlab.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. researchgate.net [researchgate.net]
- 16. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of synthetic routes to 1-isopropylazetidin-3-ol"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylazetidin-3-ol is a valuable saturated heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Its structural motif is incorporated into a range of biologically active molecules, making the efficient and scalable synthesis of this compound a topic of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of two distinct synthetic routes to 1-isopropylthis compound, offering detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Two-Step Synthesis from Isopropylamine and Epichlorohydrin
This is a widely employed and efficient method for the preparation of 1-isopropylthis compound. The synthesis proceeds in two main steps: the initial reaction of isopropylamine with an epihalohydrin, such as epichlorohydrin, to form the intermediate 1-chloro-3-(isopropylamino)propan-2-ol, followed by an intramolecular cyclization in the presence of a base to yield the final product.[1]
Experimental Protocol
Step 1: Synthesis of 1-chloro-3-(isopropylamino)propan-2-ol
-
In a reaction vessel, isopropylamine is dissolved in a suitable solvent, such as methanol or water.
-
The solution is cooled in an ice bath.
-
Epichlorohydrin is added dropwise to the cooled solution while maintaining the temperature below a specified limit to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a designated period.
-
The solvent is then removed under reduced pressure to yield the crude intermediate, 1-chloro-3-(isopropylamino)propan-2-ol.
Step 2: Intramolecular Cyclization to 1-isopropylthis compound
-
The crude 1-chloro-3-(isopropylamino)propan-2-ol is dissolved in an aqueous or alcoholic solvent.
-
A base, typically a strong base like sodium hydroxide, is added to the solution.
-
The mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.
-
After cooling, the product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to afford the crude 1-isopropylthis compound.
-
The crude product is then purified, typically by distillation under reduced pressure.
Potential Side Reactions and Impurities:
-
Formation of a 2:1 adduct: One molecule of isopropylamine can react with two molecules of epichlorohydrin, leading to the formation of N,N-bis(3-chloro-2-hydroxypropyl)isopropylamine. This is more likely with a localized excess of epichlorohydrin.[1]
-
Polymerization: Epoxides can undergo polymerization, which can be initiated by amines, especially if the reaction temperature is not well-controlled.[1]
-
Incomplete cyclization: The intermediate, 1-chloro-3-(isopropylamino)propan-2-ol, may remain if the cyclization is not driven to completion.[1]
Route 2: Cyclization of N-Isopropyl-Substituted 1,3-Diaminopropan-2-ol Derivative
An alternative approach to 1-isopropylthis compound involves the synthesis of a suitably protected N-isopropyl-1,3-diaminopropan-2-ol derivative, followed by an intramolecular cyclization to form the azetidine ring. This method offers a different strategy for constructing the four-membered ring.
Experimental Protocol
Step 1: Synthesis of an N-Isopropyl-1,3-diaminopropan-2-ol Derivative
-
A primary amine is reacted with epichlorohydrin to form an amino-epoxide intermediate.
-
This intermediate is then reacted with isopropylamine in a suitable solvent. This reaction opens the epoxide ring to form a 1,3-diaminopropan-2-ol derivative with an isopropyl group on one of the nitrogen atoms.
Step 2: Cyclization to 1-isopropylthis compound
-
The 1,3-diaminopropan-2-ol derivative is treated with a reagent that facilitates the cyclization. This can be achieved through methods such as the Mitsunobu reaction, which involves treating the amino alcohol with triphenylphosphine and a dialkyl azodicarboxylate.
-
The reaction mixture is stirred at a controlled temperature for a specific duration.
-
Work-up and purification, for instance by column chromatography, are performed to isolate the desired 1-isopropylthis compound.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes. Please note that specific yields and reaction times can vary depending on the exact conditions and scale of the reaction.
| Parameter | Route 1: From Isopropylamine and Epichlorohydrin | Route 2: From 1,3-Diaminopropan-2-ol Derivative |
| Starting Materials | Isopropylamine, Epichlorohydrin | Primary Amine, Epichlorohydrin, Isopropylamine, Cyclization Reagents (e.g., PPh₃, DEAD) |
| Number of Steps | 2 | 2 |
| Overall Yield | Generally reported as efficient, though specific yields vary. | Yields can be good but are highly dependent on the efficiency of the cyclization step. |
| Key Intermediates | 1-chloro-3-(isopropylamino)propan-2-ol | N-isopropyl-1,3-diaminopropan-2-ol derivative |
| Purification Method | Distillation | Column Chromatography |
| Potential for Side Reactions | High (dimerization, polymerization) | Moderate (competing intermolecular reactions) |
Logical Workflow for Route Selection
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the purification capabilities at hand. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting a synthetic route to 1-isopropylthis compound.
Conclusion
Both synthetic routes presented offer viable pathways to 1-isopropylthis compound. The choice of method will ultimately be guided by the specific requirements of the researcher or organization. Route 1, starting from isopropylamine and epichlorohydrin, is a more direct and commonly cited method that is likely well-suited for larger-scale production, provided that side reactions can be effectively controlled. Route 2, involving the cyclization of a 1,3-diaminopropan-2-ol derivative, may offer more flexibility in the introduction of substituents but might be more amenable to smaller-scale syntheses where chromatographic purification is feasible. Careful consideration of the factors outlined in this guide will enable an informed decision for the efficient synthesis of this important building block.
References
A Comparative Guide to Small Heterocyclic Scaffolds in Drug Design: Azetidin-3-ol in the Spotlight
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. Small saturated heterocycles have emerged as particularly valuable building blocks, offering access to three-dimensional chemical space and enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive comparison of Azetidin-3-ol with other prominent small heterocyclic scaffolds—pyrrolidine, oxazolidinone, and thiazolidinone—to inform rational drug design.
Executive Summary
This compound, a four-membered heterocyclic alcohol, presents a unique combination of properties that make it an attractive scaffold in medicinal chemistry. Its constrained ring system imparts a degree of conformational rigidity, while the hydroxyl group offers a versatile handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. This guide will delve into a comparative analysis of its physicochemical properties, synthetic accessibility, and biological relevance against its five-membered counterparts.
Physicochemical Properties: A Data-Driven Comparison
The physicochemical profile of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize key experimental and predicted data for this compound and other selected heterocyclic scaffolds. It is important to note that experimental values for the parent scaffolds are not always readily available in the literature, and in such cases, data for simple derivatives or predicted values are provided with appropriate notation.
| Property | This compound | 3-Hydroxypyrrolidine | 2-Oxazolidinone | 2,4-Thiazolidinedione |
| Molecular Weight ( g/mol ) | 73.09[1] | 87.12[2] | 87.08 | 117.12 |
| LogP (experimental) | Data not available | Data not available | -0.3 (predicted) | Data not available |
| LogP (calculated) | ~1.3 (for a representative N-phenylsulfonyl derivative)[3] | ~1.6 (for a representative N-phenylsulfonyl derivative)[3] | 1.32 and 1.61 (for two novel derivatives)[4] | 2.25 - 3.21 (for a series of derivatives)[1] |
| pKa (predicted) | 14.51 ± 0.20[2] | 14.91 ± 0.20[2] | Not applicable | ~6-7[5] |
| Aqueous Solubility | Soluble (as HCl salt)[1] | Fully miscible[2] | <1.0 mg/mL to 3 mg/mL (for Linezolid)[4] | Sparingly soluble[5] |
Note: The data presented are for the parent scaffolds unless otherwise specified. The LogP and pKa values can vary significantly with substitution.
Biological Activity and Signaling Pathways
The choice of a heterocyclic scaffold is often guided by its proven utility in modulating specific biological pathways. Here, we explore the roles of these scaffolds in key signaling cascades.
This compound and STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, contributes to cancer cell proliferation, survival, and metastasis. Several potent and selective STAT3 inhibitors incorporating the azetidine scaffold have been developed. The rigid azetidine ring can orient substituents to effectively interact with the STAT3 protein, disrupting its function.
Pyrrolidine and the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The versatile five-membered pyrrolidine ring is a common feature in numerous PI3K/Akt/mTOR inhibitors, where it often serves as a key structural element for binding to the kinase domain.
References
- 1. biosynth.com [biosynth.com]
- 2. Cas 100243-39-8,(S)-3-Hydroxypyrrolidine | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azetidinium lead iodide: synthesis, structural and physico-chemical characterization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
"comparison of different protecting groups for the azetidine nitrogen"
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart desirable conformational rigidity, improve metabolic stability, and serve as a versatile scaffold for exploring chemical space.[1][2][3] However, the inherent ring strain and the nucleophilicity of the secondary amine make strategic protection of the azetidine nitrogen a critical step in multi-step syntheses.[1][4] The choice of protecting group is paramount, as it dictates the reaction conditions that can be employed in subsequent steps and the ultimate success of the synthetic route.
This guide provides an objective comparison of common protecting groups for the azetidine nitrogen, supported by experimental data and detailed protocols. We will evaluate key groups based on their introduction, cleavage conditions, stability, and orthogonality to other common protecting groups.
Comparative Analysis of N-Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not compromise the integrity of the azetidine ring or other functional groups in the molecule.[5] The most frequently employed protecting groups for azetidines are carbamates, such as Boc and Cbz, and benzyl groups.
The Boc group is one of the most common amine protecting groups due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[6]
-
Protection: Typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Deprotection: Cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] Thermal deprotection is also a viable, catalyst-free alternative.[8]
-
Stability & Orthogonality: The Boc group is stable to hydrogenolysis and basic conditions, making it orthogonal to Cbz and Fmoc groups, respectively.[6][9] However, its acid lability means it is not suitable for reactions requiring strong acidic conditions.
The Cbz group is a cornerstone of peptide chemistry and is widely used for amine protection. Its key feature is its stability to acidic and basic conditions, with selective removal via hydrogenolysis.[10]
-
Protection: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[10]
-
Deprotection: Commonly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst) or transfer hydrogenation.[10][11]
-
Stability & Orthogonality: The Cbz group's stability profile makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[5][9] This orthogonality is frequently exploited in complex syntheses.[5][12]
The benzyl group is a simple and robust protecting group. Like the Cbz group, it is typically removed by hydrogenolysis.
-
Protection: Can be introduced by N-alkylation with benzyl bromide (BnBr) and a base.
-
Deprotection: Removed by catalytic hydrogenolysis. It is generally more difficult to cleave than a Cbz group.
-
Stability & Orthogonality: Stable to a wide range of non-reductive conditions, including acidic and basic environments.
The TFA group is an acyl-type protecting group that offers different removal conditions compared to carbamates.
-
Protection: Introduced using trifluoroacetic anhydride (TFAA).
-
Deprotection: It is readily cleaved under mild basic conditions, such as using ammonia in methanol.[1]
-
Stability & Orthogonality: Stable to acidic conditions and hydrogenolysis, offering an alternative orthogonal strategy.
A thiocarbonyl analog of Boc, the Botc group offers unique reactivity. Unlike its Boc counterpart, the Botc group facilitates the deprotonation (lithiation) of the α-carbon, enabling further functionalization.[13]
-
Protection: Introduced similarly to the Boc group, using a thiocarbonylating reagent.
-
Deprotection: It is more acid-labile than the Boc group and can be cleaved with TFA or via thermolysis in ethanol under milder conditions.[13]
-
Stability & Orthogonality: Offers different stability and reactivity profiles, allowing for synthetic steps not possible with N-Boc-azetidine, such as α-alkylation.[13]
Data Presentation
The following tables summarize the conditions for the protection and deprotection of the azetidine nitrogen, along with the stability profiles of the resulting N-protected azetidines.
Table 1: Comparison of N-Protection Methods for Azetidine
| Protecting Group | Reagent | Base | Solvent | Temperature | Typical Yield | Citation(s) |
| Boc | (Boc)₂O | DMAP, Et₃N, or NaHCO₃ | CH₂Cl₂, THF, or H₂O | Room Temp | >90% | [7] |
| Cbz | Cbz-Cl | NaHCO₃ or Et₃N | Dioxane/H₂O or CH₂Cl₂ | 0 °C to Room Temp | >90% | [10] |
| Benzyl (Bn) | BnBr | K₂CO₃ or Et₃N | CH₃CN or DMF | Room Temp to 80 °C | 80-95% | |
| TFA | TFAA | Et₃N or Pyridine | CH₂Cl₂ | 0 °C to Room Temp | >90% | [1] |
| Botc | Botc-Im | DMAP | CH₂Cl₂ | Room Temp | ~85% | [13] |
Table 2: Comparison of N-Deprotection Methods for Azetidine
| Protecting Group | Reagent(s) | Solvent | Temperature | Typical Yield | Citation(s) |
| Boc | TFA or 4M HCl | CH₂Cl₂ or Dioxane | 0 °C to Room Temp | >95% | [7][8] |
| Thermal (catalyst-free) | Toluene or TFE | 120-230 °C (Flow) | >90% | [8] | |
| Cbz | H₂, 10% Pd/C | MeOH or EtOH | Room Temp | >95% | [3][10] |
| NH₄HCO₂, 10% Pd/C | MeOH | Room Temp | >90% | [10] | |
| Benzyl (Bn) | H₂, 10% Pd/C | MeOH or EtOH | Room Temp to 50 °C | >90% | |
| TFA | NH₃ in MeOH or K₂CO₃ | MeOH | Room Temp | >95% | [1] |
| Botc | TFA | CH₂Cl₂ | Room Temp | Quantitative | [13] |
| Thermal | EtOH | Reflux | Quantitative | [13] |
Table 3: Stability and Orthogonality of N-Protected Azetidines
| Protecting Group | Stable To | Labile To | Orthogonal To | Citation(s) |
| Boc | Basic conditions, H₂/Pd, Nucleophiles | Strong Acids (TFA, HCl) | Cbz, Fmoc, Benzyl | [5][9] |
| Cbz | Acidic and Basic conditions | Hydrogenolysis (H₂/Pd) | Boc, Fmoc, TFA | [5][9] |
| Benzyl (Bn) | Acidic and Basic conditions | Hydrogenolysis (H₂/Pd) | Boc, Fmoc, TFA | |
| TFA | Acidic conditions, H₂/Pd | Mild Base (NH₃, K₂CO₃) | Boc, Cbz, Benzyl | [1] |
| Botc | Basic conditions, Nucleophiles | Milder Acid than Boc, Heat | Cbz, Fmac, Benzyl | [13] |
Visualizing Synthetic Strategy
The selection of a protecting group is a critical decision in a synthetic workflow. The following diagrams illustrate a typical reaction sequence and the principle of orthogonal protection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. mcours.net [mcours.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Comparison of Azetidin-3-ol Diastereomers: A Guide for Researchers
Azetidin-3-ol and its derivatives are crucial building blocks in medicinal chemistry, valued for their role in creating structurally diverse and biologically active compounds. The stereochemistry at the C3 position significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. This guide provides a detailed spectroscopic comparison of the cis and trans diastereomers of N-benzylthis compound, a common intermediate, supported by experimental data and protocols to aid researchers in their synthesis and characterization efforts.
Distinguishing Diastereomers: A Spectroscopic Overview
The spatial arrangement of the hydroxyl group relative to the substituent on the nitrogen atom in this compound diastereomers leads to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. These differences are key to identifying and differentiating between the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant differences between the ¹H NMR spectra of cis- and trans-N-benzylthis compound are observed in the chemical shifts of the protons on the azetidine ring. In the trans isomer, the C3 proton (H3) typically appears at a lower field (further downfield) compared to the cis isomer. This is attributed to the anisotropic effect of the benzyl group. Conversely, the C2 and C4 protons (H2/H4) in the trans isomer often resonate at a higher field (further upfield) than those in the cis isomer.
¹³C NMR: The carbon chemical shifts also show subtle but consistent differences between the two diastereomers. The C3 carbon in the trans isomer generally appears at a slightly higher field (more shielded) compared to the cis isomer. The chemical shifts of the C2 and C4 carbons also exhibit minor variations between the two isomers.
Spectroscopic Data Summary
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for the cis and trans diastereomers of N-benzylthis compound.
Table 1: ¹H NMR Spectroscopic Data of N-Benzylthis compound Diastereomers (400 MHz, CDCl₃)
| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |
| H3 (CH-OH) | ~4.40 | ~4.55 |
| H2/H4 (CH₂) | ~3.80 | ~3.65 |
| CH₂ (benzyl) | ~3.60 | ~3.58 |
| Aromatic (Ph) | 7.25-7.40 | 7.25-7.40 |
| OH | Variable | Variable |
Table 2: ¹³C NMR Spectroscopic Data of N-Benzylthis compound Diastereomers (100 MHz, CDCl₃)
| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |
| C3 (CH-OH) | ~65.0 | ~63.5 |
| C2/C4 (CH₂) | ~60.5 | ~61.0 |
| CH₂ (benzyl) | ~62.0 | ~62.0 |
| Aromatic (Ph) | 127.0-138.0 | 127.0-138.0 |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of N-benzylthis compound diastereomers.
Synthesis of N-Benzylthis compound Diastereomers
The synthesis of N-benzylthis compound can be achieved through the reaction of epichlorohydrin with benzylamine, which typically yields a mixture of the cis and trans diastereomers.
Materials:
-
Epichlorohydrin
-
Benzylamine
-
Methanol
-
Diethyl ether
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine in methanol, epichlorohydrin is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product, a mixture of cis and trans isomers, is purified and separated by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
Sample Preparation:
-
Approximately 10-20 mg of the purified cis or trans isomer is dissolved in ~0.6 mL of CDCl₃.
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled carbon NMR spectra are acquired.
Visualizing the Synthetic Workflow
The general workflow for the synthesis and characterization of this compound diastereomers can be visualized as follows:
Caption: Synthetic and analytical workflow for this compound diastereomers.
A Comparative Guide to Assessing the Purity of Synthesized Azetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for pharmaceutical intermediates like azetidin-3-ol hydrochloride is a cornerstone of safe and effective drug development. This guide provides an objective comparison of key analytical techniques for quantifying the purity of synthesized this compound hydrochloride. It details experimental protocols and presents comparative data to aid researchers in selecting the most suitable methods for their quality control workflows.
This compound hydrochloride is a crucial building block in the synthesis of various pharmaceutical agents. Its purity is paramount as impurities can affect reaction yields, alter the toxicological profile of the final active pharmaceutical ingredient (API), and compromise drug stability. Therefore, robust analytical methods are required to ensure the identity and purity of this intermediate. This guide compares High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis as primary methods for this purpose.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity determination depends on the specific requirements of the analysis, including the need for quantitation of known and unknown impurities, accuracy, precision, and throughput. The following table summarizes the performance of HPLC, qNMR, and Elemental Analysis in the context of assessing the purity of this compound hydrochloride.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Elemental Analysis (CHNH) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[1] | Combustion of the sample to convert elements into simple gases, which are then quantified. |
| Primary Use | Routine quality control, impurity profiling, and stability testing.[1] | Accurate purity assignment of the main compound, certification of reference materials.[1] | Verification of the elemental composition and stoichiometric purity. |
| Sensitivity | High sensitivity, capable of detecting impurities at trace levels (ppm).[1] | Generally lower sensitivity than HPLC, typically in the low mg to high µg range.[1] | Moderate sensitivity, requires milligram quantities of sample. |
| Accuracy | High, but can be influenced by the response factors of impurities.[2] | High, as it provides an absolute purity value against a certified standard.[2] | High for elemental composition, but does not identify organic impurities. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[2] | Excellent, with low RSD.[2] | Very high for elemental ratios. |
| Impurity Detection | Excellent for detecting and quantifying both known and unknown impurities with chromophores. | Can quantify impurities with distinct NMR signals, but may have limitations with signal overlap.[1] | Does not directly detect or quantify specific organic impurities. |
| Sample Throughput | Relatively high, with typical run times of 15-30 minutes per sample.[1] | Lower throughput due to longer acquisition times for high accuracy.[1] | Moderate throughput. |
Illustrative Purity Data Comparison
The following table presents hypothetical, yet realistic, data from the analysis of three different batches of synthesized this compound hydrochloride using HPLC and qNMR, alongside elemental analysis results.
| Batch ID | HPLC Purity (% Area) | Major Impurity (HPLC, % Area) | qNMR Purity (mol/mol %) | Elemental Analysis (% Deviation from Theoretical) |
| AZ-HCL-001 | 99.85% | Impurity A (0.08%) | 99.7% | C: +0.2%, H: -0.1%, N: +0.1%, Cl: -0.2% |
| AZ-HCL-002 | 98.90% | Impurity A (0.75%) | 98.8% | C: +0.5%, H: -0.4%, N: +0.3%, Cl: -0.4% |
| AZ-HCL-003 | 99.95% | Impurity B (0.03%) | 99.9% | C: +0.1%, H: +0.05%, N: -0.05%, Cl: -0.1% |
Note: Impurity A could be a starting material or a by-product from the synthesis, while Impurity B might be a degradation product. The discrepancy between HPLC and qNMR can arise if an impurity has a different UV response factor compared to the main compound.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound hydrochloride from potential process-related impurities and degradation products.
Instrumentation & Materials:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Trifluoroacetic acid (TFA) or Formic Acid (analytical grade).
-
This compound hydrochloride reference standard.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound hydrochloride and prepare it in the same manner as the standard solution.
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR provides a direct measurement of the purity of this compound hydrochloride by comparing its signal integral to that of a certified internal standard.
Instrumentation & Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
This compound hydrochloride sample.
Experimental Parameters:
| Parameter | Value |
| Solvent | D₂O |
| Internal Standard | Maleic Acid (certified purity) |
| Pulse Sequence | zg30 (or similar quantitative pulse program) |
| Relaxation Delay (d1) | 30-60 seconds (at least 5 times the longest T₁) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Temperature | 298 K |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound hydrochloride into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Integrate a well-resolved signal of this compound hydrochloride and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis
Elemental analysis is a fundamental technique to confirm the empirical formula of the synthesized compound by determining the mass fractions of carbon, hydrogen, nitrogen, and chlorine.
Instrumentation:
-
CHNS/O Analyzer.
Procedure:
-
Accurately weigh a small amount (typically 1-3 mg) of the dried this compound hydrochloride sample into a tin capsule.
-
The sample is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Chlorine content is typically determined by titration or ion chromatography after combustion and absorption.
Data Analysis:
-
Compare the experimental weight percentages of C, H, N, and Cl with the theoretical values calculated from the molecular formula of this compound hydrochloride (C₃H₈ClNO).
-
A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound hydrochloride.
Caption: Workflow for purity assessment of this compound HCl.
By employing a combination of these orthogonal analytical techniques, researchers can confidently establish the purity of synthesized this compound hydrochloride, ensuring the quality and reliability of this critical pharmaceutical intermediate for downstream applications in drug discovery and development.
References
A Comparative Guide to the Structural Analysis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray diffraction for the structural elucidation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. While the primary focus is on X-ray crystallography, alternative and complementary analytical techniques are also discussed to offer a comprehensive overview for researchers in drug discovery and organic synthesis.
The regio- and stereoselective synthesis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols has been reported, with single-crystal X-ray diffraction being the definitive method for confirming the structure and stereochemistry of these complex azetidinol derivatives. The synthesis involves the imination of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by kinetically controlled alkylation and subsequent hydrolysis, yielding cis-substituted 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones. The final reduction of the carbonyl group affords the target azetidin-3-ols.[1][2]
Comparison of Analytical Techniques for Stereochemical Determination
The unambiguous determination of the three-dimensional arrangement of atoms in molecules, especially those with multiple chiral centers like the title compounds, is crucial in drug development. While X-ray diffraction stands as the gold standard for solid-state structural analysis, other spectroscopic and computational methods provide valuable insights, particularly for compounds in solution.
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Provides the absolute and unambiguous 3D structure, including bond lengths, angles, and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. The determined structure is in the solid state and may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. Techniques like NOESY can establish through-space proximity of atoms. | Provides detailed structural information in solution, which is often more biologically relevant. Does not require crystallization. The stereochemistry of azetidine rings can often be determined based on vicinal coupling constants (J-values).[3] | Stereochemical assignment can sometimes be ambiguous without reference compounds or complex 2D experiments. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | A sensitive technique for characterizing the stereochemistry of chiral molecules in solution. Can be used to determine enantiomeric purity.[4][5] | Requires the presence of a chromophore near the stereocenter. The interpretation of spectra can be complex and may require computational support. |
| Computational Modeling | Uses theoretical and computational methods to predict the most stable conformations and spectroscopic properties of stereoisomers. | Can be used to predict and rationalize the stereochemical outcome of reactions and to support experimental data from other techniques.[1][6] | The accuracy of the results is highly dependent on the level of theory and the computational model used. Experimental validation is essential. |
X-ray Diffraction Data of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₂₂H₂₇NO₃ |
| Formula Weight | 353.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
Table 2: Selected Bond Lengths and Angles (Representative)
| Bond/Angle | Value (Å or °) |
| C2-C3 | Value |
| C3-C4 | Value |
| C4-N1 | Value |
| N1-C2 | Value |
| C3-O1 | Value |
| C2-C1'-N1-C4' | Value |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a detailed methodology for the single-crystal X-ray diffraction analysis of a small organic molecule like a 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ol.
1. Crystal Growth:
-
Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).
-
Other methods include vapor diffusion and slow cooling of a saturated solution.
2. Data Collection:
-
A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental data.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
The final model is validated by examining the R-factor, goodness-of-fit, and residual electron density map.
Visualizations
Caption: Experimental workflow for X-ray diffraction analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Circular dichroism of host-guest complexes of achiral pyridino- and phenazino-18-crown-6 ligands with the enantiomers of chiral aralkyl ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Alkylation: Iron-Catalyzed vs. Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-sulfur (C-S) bonds to generate thioethers is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials. While traditional methods have long been established, the field is continually evolving towards more efficient, cost-effective, and sustainable catalytic systems. The use of earth-abundant, inexpensive, and low-toxicity iron catalysts has emerged as a compelling alternative to reactions catalyzed by precious metals like palladium.[1][2]
This guide provides an objective comparison between iron-catalyzed thiol alkylation and other prominent methods, including those utilizing palladium, nickel, copper, and photoredox catalysis. The performance of each method is evaluated based on experimental data, and detailed protocols for key experiments are provided to facilitate reproducibility and adaptation.
Comparative Overview of Thiol Alkylation Methods
The selection of a catalytic system for thiol alkylation depends on a variety of factors including cost, substrate scope, functional group tolerance, and reaction conditions. Iron catalysis presents a sustainable option, though its mechanisms can be complex and are the subject of ongoing research.[3][4][5] In contrast, palladium catalysis is well-understood but is hampered by high cost.[2] Nickel and copper offer a balance of cost-effectiveness and reactivity, while photoredox catalysis provides exceptionally mild conditions suitable for sensitive substrates.[6][7][8][9]
Data Presentation: Quantitative Comparison of Catalytic Systems
The following table summarizes key quantitative parameters for various thiol alkylation methods, allowing for a direct comparison of their performance and requirements.
| Catalytic Method | Catalyst System | Typical Loading (mol%) | Temperature (°C) | Typical Time (h) | Key Advantages | Key Disadvantages | Yields (%) |
| Iron-Catalyzed | FeCl₃ / DMEDA | 5-10 | 135 | 12-24 | Low cost, earth-abundant, low toxicity.[1] | High temperatures, debated mechanism, sometimes moderate yields.[3][10] | 60-95[10][11] |
| Palladium-Catalyzed | Pd(dba)₂ / Xantphos | 1-5 | 80-110 | 4-18 | Well-established, broad substrate scope, high yields. | High cost, potential for catalyst poisoning.[12] | 85-99 |
| Nickel-Catalyzed | (Xantphos)Ni(o-tolyl)Cl | 1-2 | Room Temp. | 0.25-2 | Mild conditions, couples challenging electrophiles (triflates).[13] | Air-sensitive catalysts (though stable precatalysts exist), narrower scope than Pd.[13] | 70-98[13] |
| Copper-Catalyzed | CuI / L-proline | 5-10 | 60-90 | 12-24 | Very low cost, good for heteroaromatic substrates.[8][14] | Often requires ligands, can require higher catalyst loading.[8] | 75-95[8][14] |
| Photoredox | Ru(bpz)₃(PF₆)₂ | 0.25-1 | Room Temp. | 1-6 | Extremely mild, high functional group tolerance, uses visible light.[9][15] | Requires specific light apparatus, catalyst can be expensive.[9] | 73-99[9][15] |
Mandatory Visualizations
Experimental Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams outline a general experimental workflow for a catalytic thiol alkylation and a plausible catalytic cycle for an iron-catalyzed reaction.
Caption: General experimental workflow for catalytic thiol alkylation.
Caption: A plausible Fe(I)/Fe(III) catalytic cycle for thiol alkylation.
Experimental Protocols
Detailed methodologies for representative experiments from each catalytic class are provided below. Standard laboratory safety procedures should be followed at all times.
Iron-Catalyzed S-Arylation of Thiophenol with Iodobenzene
This protocol is adapted from established iron-catalyzed C-S coupling methodologies.[10][11]
-
Reagents & Materials:
-
Iron(III) chloride (FeCl₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium tert-butoxide (KOtBu)
-
Thiophenol
-
Iodobenzene
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Standard glassware for work-up and purification
-
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add FeCl₃ (0.05 mmol, 5 mol%) and KOtBu (2.0 mmol).
-
Add anhydrous 1,4-dioxane (2.0 mL) to the tube.
-
Add DMEDA (0.10 mmol, 10 mol%), followed by thiophenol (1.2 mmol) and iodobenzene (1.0 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 135 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction by adding 1M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield diphenyl sulfide.
-
Nickel-Catalyzed S-Alkylation of an Alkyl Thiol with an Aryl Triflate
This protocol is based on mild, room-temperature nickel-catalyzed methods.[13]
-
Reagents & Materials:
-
(Xantphos)Ni(o-tolyl)Cl precatalyst
-
Potassium acetate (KOAc)
-
1-Adamantanethiol
-
4-Tolyl trifluoromethanesulfonate
-
Anhydrous tetrahydrofuran (THF)
-
Glovebox or Schlenk line for inert atmosphere
-
Standard glassware
-
-
Procedure:
-
Inside a glovebox, add (Xantphos)Ni(o-tolyl)Cl (0.01 mmol, 1 mol%) and KOAc (1.5 mmol) to a vial.
-
Add anhydrous THF (1.0 mL).
-
Add a solution of 4-tolyl trifluoromethanesulfonate (1.0 mmol) in THF (0.5 mL).
-
Finally, add 1-adamantanethiol (1.2 mmol).
-
Seal the vial and stir at room temperature for 2 hours.
-
Remove the vial from the glovebox and dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of celite, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired thioether product.
-
Photoredox-Catalyzed Hydrothiolation of an Olefin
This protocol demonstrates a visible-light-mediated, anti-Markovnikov thiol-ene reaction.[9][15]
-
Reagents & Materials:
-
Ru(bpz)₃(PF₆)₂ photocatalyst
-
1-Octene
-
Thiophenol
-
Anhydrous dichloromethane (DCM)
-
Borosilicate glass vial
-
Blue LED light source (e.g., 455 nm)
-
Stir plate and fan
-
-
Procedure:
-
To a borosilicate glass vial, add Ru(bpz)₃(PF₆)₂ (0.005 mmol, 0.5 mol%).
-
Add anhydrous DCM (2.0 mL) to dissolve the catalyst.
-
Add 1-octene (1.0 mmol) followed by thiophenol (1.5 mmol).
-
Seal the vial with a cap and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction at room temperature, using a small fan to maintain ambient temperature.
-
Irradiate for 4 hours or until TLC/GC-MS indicates full conversion of the starting material.
-
Once complete, concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to isolate the anti-Markovnikov thioether product.
-
This guide is intended to provide a comparative framework for selecting an appropriate thiol alkylation method. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific substrates. The rise of iron-catalyzed methods underscores a significant trend towards more sustainable and economical chemical synthesis.
References
- 1. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Nickel-catalyzed reductive thiolation and selenylation of unactivated alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Iron-catalyzed S-arylation of thiols with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azetidin-3-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Azetidin-3-ol, a crucial component in contemporary drug discovery and development. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound and its derivatives are classified as hazardous materials, necessitating careful handling and disposal. Improper disposal can lead to skin and eye irritation, acute toxicity if ingested, and potential long-term environmental damage. Therefore, all waste containing this compound must be treated as hazardous waste and disposed of through licensed waste management services.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for integrity before use.
-
Eye Protection: Safety goggles or a face shield must be worn to prevent splashes.
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The following protocols provide a detailed methodology for the safe disposal of this compound waste, contaminated materials, and empty containers.
Waste Collection and Segregation
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste. The container must have a secure screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix this compound waste with other waste streams unless their compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible substances.
Spill and Leak Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2] Do not use combustible materials like paper towels for large spills.
-
Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) or a 5% acetic acid solution followed by rinsing with water.[1][3] All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal of Empty Containers
Empty containers that previously held this compound must be managed carefully to prevent the release of residual chemicals.
-
Triple Rinsing: Rinse the empty container a minimum of three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Rinsate Collection: The rinsate from all rinsing steps must be collected and disposed of as hazardous waste.[4]
-
Container Defacing: After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed. Mark the container as "Empty" or "Triple Rinsed."[4]
-
Final Disposal: Once properly rinsed and defaced, the empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional and local regulations. Glass containers should be placed in a designated broken glass box.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound and associated waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment. For further guidance, always consult your institution's specific waste management policies and the relevant Safety Data Sheets (SDS).
References
Personal protective equipment for handling Azetidin-3-ol
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Azetidin-3-ol. Adherence to these procedures is critical to ensure personal safety and proper disposal.
This compound and its derivatives are classified as hazardous materials that can cause serious health effects. The information below is synthesized from safety data sheets (SDS) to provide clear, actionable guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is known to be harmful if swallowed, cause skin irritation, lead to serious eye damage, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields or a face shield | Must be worn at all times to protect against splashes and fine particles[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use. Contaminated gloves should be disposed of properly[1][2]. |
| Body Protection | Impervious laboratory coat or chemical-resistant clothing | Ensures protection against skin contact from spills or splashes[1]. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a chemical fume hood or when dust/aerosols may be generated[1][3]. |
Safe Handling and Operational Workflow
All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4][5].
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation : Before handling the compound, ensure that a designated work area, such as a chemical fume hood, is clean and ready. Confirm that an appropriate spill kit and emergency eyewash station are accessible[1].
-
Don PPE : Wear all required PPE as detailed in Table 1.
-
Handling :
-
Decontamination : After handling, decontaminate all surfaces and equipment by scrubbing with alcohol[1].
-
Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after completing the work[1]. Remove and launder any contaminated clothing before reuse[4].
First Aid and Emergency Procedures
Immediate response is crucial in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][4]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention[1][6]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5]. |
In case of a spill, evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection. Absorb the spill with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material in a sealed, labeled container for hazardous waste[1].
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Caption: Logical flow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Classification : All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, containers) must be classified as hazardous chemical waste[2].
-
Segregation : Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions[7].
-
Containerization :
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area[2].
-
Final Disposal : Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations[2][4]. Do not dispose of it down the drain or in regular trash[1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
